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  • Product: 2-(azepan-1-yl)-5-methylaniline
  • CAS: 946731-20-0

Core Science & Biosynthesis

Foundational

2-(azepan-1-yl)-5-methylaniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(azepan-1-yl)-5-methylaniline Executive Summary This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(azepan-1-yl)-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(azepan-1-yl)-5-methylaniline

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(azepan-1-yl)-5-methylaniline, a valuable substituted aniline derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents and functional materials. The core of the proposed synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This document offers a detailed exploration of the retrosynthetic analysis, mechanistic underpinnings of the key reaction, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting, tailored for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 2-(azepan-1-yl)-5-methylaniline, identifies the C-N bond between the aniline ring and the azepane nitrogen as the most strategic disconnection. This approach is predicated on the well-established reliability of palladium-catalyzed cross-coupling reactions for forming such bonds. This disconnection leads to two readily available or easily synthesizable starting materials: a halogenated aminotoluene derivative and the cyclic secondary amine, azepane.

The forward synthesis, therefore, converges on the Buchwald-Hartwig amination of an appropriate 2-halo-5-methylaniline with azepane. The choice of the halogen (X) is critical, with reactivity generally following the trend I > Br > Cl.[1] For a balance of reactivity and commercial availability, 2-bromo-5-methylaniline is selected as the ideal aryl halide precursor.

G TM 2-(azepan-1-yl)-5-methylaniline (Target Molecule) Disconnect C-N Bond Disconnection (Buchwald-Hartwig Amination) TM->Disconnect SM1 2-Bromo-5-methylaniline (Aryl Halide) Disconnect->SM1 Precursor 1 SM2 Azepane (Secondary Amine) Disconnect->SM2 Precursor 2

Caption: Retrosynthetic pathway for 2-(azepan-1-yl)-5-methylaniline.

The Core Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[2][3] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[3]

Mechanistic Overview

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through several key steps, initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1][4]

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) complex. This step is often turnover-limiting.[5][6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(X)(R₂NH)] OxAdd->AmineCoord + R₂NH Amido Amido Complex L-Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - [H-Base]X Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Component Selection and Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, base, and solvent.

ComponentSelectionRationale & Causality
Aryl Halide 2-Bromo-5-methylanilineProvides a good balance of reactivity and cost. Aryl bromides are generally more reactive than chlorides, leading to milder reaction conditions and higher yields.[8]
Amine AzepaneThe secondary cyclic amine nucleophile. It is typically used in slight excess (1.2-1.5 equivalents) to ensure complete consumption of the limiting aryl halide.
Pd Precatalyst XPhos Pd G3This is a third-generation (G3) palladacycle precatalyst. It is air- and moisture-stable, simplifying reaction setup. Upon exposure to a base, it rapidly and quantitatively generates the active L-Pd(0) species, avoiding the induction periods often seen with Pd(OAc)₂ or Pd₂(dba)₃.[8]
Ligand XPhos (within precatalyst)XPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition. It is highly effective for coupling secondary amines.[9]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is essential for deprotonating the amine within the palladium coordination sphere, forming the key amido intermediate.[10] Its high pKa ensures the equilibrium favors the deprotonated species.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed, aprotic solvents are required. They must be capable of dissolving the reagents and stable at the required reaction temperatures (typically 80-110 °C).[1] Rigorous exclusion of air and moisture is critical to prevent catalyst deactivation.[8]

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents, strong bases, and potentially toxic reagents. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Materials:

  • 2-Bromo-5-methylaniline (1.0 mmol, 186.06 mg)[11]

  • Azepane (1.2 mmol, 119.0 mg, 137 µL)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 134.6 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add 2-bromo-5-methylaniline (186.06 mg), XPhos Pd G3 (16.9 mg), and sodium tert-butoxide (134.6 mg) to the oven-dried reaction vial containing a magnetic stir bar.

  • Vial Sealing: Seal the vial with the PTFE-lined cap. If a glovebox is not available, add the solids to the vial, seal it, and then purge with argon or nitrogen for 5-10 minutes by inserting inlet and outlet needles through the septum.

  • Solvent and Amine Addition: Using a syringe, add the anhydrous, degassed toluene (5 mL) to the vial.

  • Amine Addition: Using a separate syringe, add the azepane (137 µL).

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained after solvent evaporation is typically a brown oil or solid. Purification is achieved via flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is generally effective.

  • Characterization: The structure and purity of the final product, 2-(azepan-1-yl)-5-methylaniline, should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture exposure. 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.[8] 2. Switch to a stronger base like LHMDS or KHMDS. 3. Increase the reaction temperature in 10 °C increments (up to the solvent's boiling point).
Formation of Side Products 1. Hydrodehalogenation of the starting material. 2. Dimerization or other side reactions.1. Ensure the purity of the starting materials. 2. Screen alternative ligands (e.g., RuPhos) or different palladium sources and bases. The choice of ligand can significantly influence selectivity.[8]
Difficult Purification Co-elution of product with residual ligand or byproducts.Optimize the eluent system for column chromatography. If issues persist, consider a different purification method like preparative HPLC or crystallization.

Conclusion

The synthesis of 2-(azepan-1-yl)-5-methylaniline is reliably achieved through the Buchwald-Hartwig amination. The use of a modern, well-defined palladacycle precatalyst like XPhos Pd G3 offers significant advantages in terms of efficiency, ease of use, and reproducibility. By carefully controlling the reaction parameters—particularly the exclusion of air and moisture—and selecting the appropriate catalyst system, researchers can obtain this valuable chemical intermediate in high yield and purity. This guide provides a solid foundation for the successful synthesis and future exploration of related aniline derivatives.

References

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Available from: [Link]

  • Al-Amin, M., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available from: [Link]

  • Barrios-Landeros, F., et al. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. PubMed. Available from: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2025). Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. ResearchGate. Available from: [Link]

  • Choi, J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. WordPress. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. RSC Advances. Available from: [Link]

  • Anderson, K. W., et al. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]

  • Stefańska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available from: [Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 2-(Azepan-1-yl)-5-methylaniline

This guide serves as an in-depth technical resource for the solubility profiling of 2-(azepan-1-yl)-5-methylaniline , a specialized aniline derivative often utilized as a pharmaceutical intermediate. Given the limited pu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the solubility profiling of 2-(azepan-1-yl)-5-methylaniline , a specialized aniline derivative often utilized as a pharmaceutical intermediate. Given the limited public availability of direct experimental datasets for this specific congener, this guide synthesizes structural analysis, predictive thermodynamic modeling, and rigorous experimental protocols based on validated methodologies for structurally analogous lipophilic anilines (e.g., 2-(azepan-1-yl)-5-chloroaniline).

Executive Summary

2-(Azepan-1-yl)-5-methylaniline (C₁₃H₂₀N₂) is a lipophilic, steric-hindered aniline derivative characterized by an ortho-substituted azepane ring and a meta-methyl group. Its solubility behavior is governed by the competition between the hydrophobic azepane/methyl moieties and the hydrogen-bond-donating amine group. This guide provides a predictive solubility landscape, thermodynamic framework, and a validated experimental protocol for researchers to determine precise solubility limits, essential for crystallization, purification, and formulation processes.

Physicochemical Profile & Structural Logic

Structural Analysis

The molecule features a central benzene ring substituted at:

  • Position 1 (Amine, -NH₂): Primary hydrogen bond donor/acceptor.

  • Position 2 (Azepan-1-yl): A bulky, hydrophobic 7-membered ring. Its ortho-position creates significant steric hindrance, likely twisting the amine out of planarity and reducing intermolecular hydrogen bonding (lowering melting point relative to unhindered isomers).

  • Position 5 (Methyl, -CH₃): A weak electron-donating group that increases lipophilicity.

Predicted Physicochemical Properties
  • Molecular Weight: 204.31 g/mol

  • LogP (Predicted): ~3.2 – 3.5 (High Lipophilicity)

  • pKa: Expected to be slightly higher than aniline (~4.6) due to the electron-donating methyl and azepane groups, though steric inhibition of resonance may modulate this.

  • Solubility Class: Class II (Low Solubility, High Permeability) in BCS-like classification frameworks.

Solubility Landscape: Solvent Compatibility

Based on the "like dissolves like" principle and data from structural analogues (e.g., 2-(azepan-1-yl)-5-chloroaniline), the solubility profile is categorized below.

Predicted Solubility Data (Semi-Quantitative)
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Interaction Mechanism
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)H-bonding with -NH₂; alkyl chain compatibility.
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Dipole-dipole interactions; disruption of crystal lattice.
Moderately Polar Acetone, Ethyl AcetateModerate-High (20-80 mg/mL)Dipole-induced dipole; good for recrystallization.
Non-Polar n-Hexane, Heptane, TolueneModerate (5-30 mg/mL)Van der Waals forces; favored by azepane/methyl groups.
Aqueous Water, Phosphate BufferVery Low (<0.1 mg/mL)Hydrophobic effect dominates; requires pH adjustment (acidic) for dissolution.

Critical Insight: The ortho-azepane group disrupts the planar stacking often seen in anilines, potentially making this compound more soluble in organic solvents than its unsubstituted counterparts.

Thermodynamic Modeling Framework

To accurately predict solubility at varying temperatures, experimental data should be fitted to the Modified Apelblat Equation . This model is superior for non-ideal solutions of polar organics.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Dissolution is typically an endothermic, entropy-driven process for this class of compounds.[1]

  • Enthalpy of Solution (

    
    ):  Positive. Heat is absorbed to break the crystal lattice.
    
  • Gibbs Free Energy (

    
    ):  Positive (non-spontaneous) in water; Negative (spontaneous) in organic solvents.
    
    
    
    

Experimental Protocol: Isothermal Saturation Method

This protocol is the gold standard for generating the data required for the tables above.

Reagents & Equipment
  • Solute: 2-(Azepan-1-yl)-5-methylaniline (>98% purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene).[2]

  • Apparatus: Jacketed glass vessels, magnetic stirrers, circulating water bath (

    
    C), 0.45 µm PTFE syringe filters.
    
  • Analysis: HPLC-UV (C18 column) or GC-FID.

Step-by-Step Methodology
  • Preparation: Add excess solid 2-(azepan-1-yl)-5-methylaniline to 10 mL of the target solvent in a jacketed vessel.

  • Equilibration: Stir the slurry at the set temperature (e.g., 298.15 K) for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (to remove undissolved micro-crystals).

  • Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation upon cooling.

  • Quantification: Analyze via HPLC (Detection wavelength: ~240–280 nm, determined by UV scan).

  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in
    
    
    K intervals.

Visualization of Workflows & Logic

Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Stir 24-48h @ Temp T) Start->Equilibrate Constant T Settle Phase Separation (Sedimentation 30 min) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Gravimetric Dilution Filter->Dilute Prevent Crash-out Analyze HPLC/GC Analysis Dilute->Analyze Calc Data Processing (Mole Fraction x) Analyze->Calc Model Thermodynamic Modeling (Apelblat/Van't Hoff) Calc->Model

Caption: Workflow for the Isothermal Saturation Method to determine solubility limits.

Solvent Selection Logic for Crystallization

SolventSelection Compound 2-(azepan-1-yl)-5-methylaniline CheckSol Check Solubility Compound->CheckSol HighSol High Solubility (Methanol, DMSO) CheckSol->HighSol Good Solvent LowSol Low Solubility (Water, Hexane) CheckSol->LowSol Anti-Solvent Process Crystallization Strategy HighSol->Process LowSol->Process Cooling Cooling Crystallization (Use Alcohols) Process->Cooling If Temp Sensitive AntiSolvent Anti-Solvent Addition (Add Water/Hexane) Process->AntiSolvent If Yield Focus

Caption: Decision matrix for selecting solvents for purification via crystallization.

References

  • BenchChem. (2025). A Guide to the Comparative Analysis of 2-(Azepan-1-yl)-5-chloroaniline. Retrieved from (Note: Used as structural reference for the 5-methyl congener).

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Shaikh, R., et al. (2018). Solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in different pure solvents: Measurement, correlation, thermodynamics and molecular interactions. Journal of Molecular Liquids.

Sources

Foundational

The Aniline Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The substituted aniline scaffold represents a cornerstone in medicinal chemistry, serving as a versatile and privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted aniline scaffold represents a cornerstone in medicinal chemistry, serving as a versatile and privileged structural motif in a vast array of therapeutic agents. Its unique electronic properties, synthetic tractability, and ability to engage in crucial interactions with biological targets have cemented its importance in drug discovery and development. This technical guide provides a comprehensive exploration of the multifaceted applications of substituted anilines, delving into their roles in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. We will dissect the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their synthesis and biological evaluation, and address the inherent challenges of metabolic instability and toxicity associated with the aniline core. Through a blend of technical detail, mechanistic insights, and practical methodologies, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the potential of substituted anilines in the quest for novel therapeutics.

The Enduring Appeal of the Aniline Scaffold in Drug Design

The prevalence of the substituted aniline moiety in clinically approved drugs and late-stage clinical candidates is a testament to its "privileged" status. This is not a matter of chance, but rather a consequence of its inherent physicochemical properties that make it an ideal building block for interacting with biological macromolecules.

The amino group of aniline can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking and hydrophobic interactions. Furthermore, the electronic nature of the ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. This synthetic versatility allows medicinal chemists to systematically explore the chemical space around a lead compound to optimize its drug-like properties.

Substituted Anilines in the Fight Against Cancer

Perhaps the most prominent application of substituted anilines is in the development of anticancer agents, particularly as kinase inhibitors.

Kinase Inhibition: A Cornerstone of Targeted Cancer Therapy

Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted anilines have proven to be exceptional scaffolds for the design of potent and selective kinase inhibitors.

A notable example is the 4-anilinoquinazoline core, which is central to the structure of several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib. The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket, while the quinazoline core occupies the adenine region. Substituents on the aniline ring can then be varied to enhance potency and selectivity.

EGFR_Inhibition

Structure-Activity Relationship (SAR) of 4-Anilinoquinazoline EGFR Inhibitors

The following table summarizes the structure-activity relationship of a series of 4-anilinoquinazoline derivatives as EGFR inhibitors.

CompoundR1R2EGFR IC50 (nM)
1 HH150
2 3-ClH25
3 3-BrH20
4 3-CH3H45
5 3-Cl4-F2

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that substitution at the 3-position of the aniline ring with an electron-withdrawing group, such as chlorine or bromine, significantly enhances inhibitory potency. Further substitution at the 4-position with a fluorine atom leads to a remarkable increase in activity.

Beyond Kinase Inhibition: Benzothiazole Anilines

Another important class of aniline-containing anticancer agents is the benzothiazole anilines. These compounds have demonstrated potent and selective activity against a range of cancer cell lines. Their proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.[1][2]

Expanding the Therapeutic Reach: Anilines in Other Disease Areas

While their impact in oncology is profound, the applications of substituted anilines extend to a variety of other therapeutic areas.

Antimicrobial Agents

Substituted anilines have been investigated as potent antimicrobial agents.[1][3] Their mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria and fungi. For example, certain halogenated anilines have been shown to exhibit both antimicrobial and antibiofilm activities against pathogenic bacteria.[4]

Antimicrobial_Action

Neurodegenerative Diseases

The development of novel therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's is a significant challenge. Some substituted aniline derivatives have shown promise as multi-target agents for Alzheimer's disease by inhibiting cholinesterases and reducing amyloid-beta aggregation.[5]

Anti-inflammatory Agents

Substituted anilines have also been explored for their anti-inflammatory properties. For instance, Bromfenac, a non-steroidal anti-inflammatory drug (NSAID), features a substituted aniline core.[6] These compounds typically exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

Navigating the Challenges: Metabolism and Toxicity of Anilines

Despite their therapeutic potential, the use of anilines in drug design is not without its challenges. A primary concern is their susceptibility to metabolic activation, which can lead to the formation of reactive metabolites and subsequent toxicity.[7]

Metabolic Activation Pathways

The aniline nitrogen can undergo N-oxidation by cytochrome P450 enzymes to form N-hydroxyanilines and nitrosoarenes. These metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs).[3][8]

Medicinal Chemistry Strategies for Mitigation

Medicinal chemists have developed several strategies to mitigate the risks associated with aniline metabolism:

  • Electronic Modification: Introducing electron-withdrawing groups on the aniline ring can decrease the electron density on the nitrogen atom, making it less susceptible to oxidation.

  • Steric Hindrance: Placing bulky substituents ortho to the amino group can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing the aniline ring with a bioisostere that retains the desired pharmacological activity but has an improved metabolic profile is a powerful strategy. Saturated carbocycles and certain nitrogen-containing heterocycles have emerged as promising aniline bioisosteres.[9][10]

Experimental Protocols

To provide practical insights, this section details representative experimental protocols for the synthesis and biological evaluation of substituted aniline derivatives.

Synthesis of a 4-Anilinoquinazoline Derivative (Gefitinib Analog)

This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline, a common scaffold for EGFR inhibitors.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • To a stirred suspension of 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in toluene, add thionyl chloride (3.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with toluene and dry under vacuum to afford 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with isopropanol and dry under vacuum to yield the desired product.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against EGFR kinase.

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a suitable EGFR substrate (e.g., a poly(Glu, Tyr) peptide).

  • Add the test compound (at various concentrations) to the wells of a 96-well plate.

  • Add the EGFR enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA or a fluorescence-based assay).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[2][11]

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on cancer cells.[12]

  • Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12][13][14]

Future Perspectives

The substituted aniline scaffold will undoubtedly continue to be a mainstay in medicinal chemistry. Future research will likely focus on several key areas:

  • Development of Novel Scaffolds: The design and synthesis of novel aniline bioisosteres with improved safety profiles will remain a high priority.

  • Targeting New Disease Areas: The exploration of substituted anilines for the treatment of a wider range of diseases, including emerging infectious diseases and rare genetic disorders, will continue to expand.

  • Application of Computational Methods: The use of computational tools, such as in silico ADMET prediction and structure-based drug design, will play an increasingly important role in the efficient design and optimization of aniline-based drug candidates.

Conclusion

Substituted anilines are a remarkably versatile and powerful class of compounds in the medicinal chemist's arsenal. Their rich history in drug discovery is matched by their ongoing and future potential. By understanding their structure-activity relationships, mastering their synthesis and biological evaluation, and strategically addressing their metabolic liabilities, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC.
  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens.
  • Strategies to Mitigate the Bioactiv
  • MTT assay protocol. Abcam.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • c-MET activation signaling pathways.
  • Aniline replacement in drug-like compounds. Cresset Group.
  • EGFR Kinase Inhibition. Bio-protocol.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC.
  • Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Benchchem.
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives.
  • Gefitinib. New Drug Approvals.
  • 2D QSAR STUDIES ON A SERIES OF 4-ANILINO QUINAZOLINE DERIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR. Der Pharma Chemica.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • A New Synthesis of Gefitinib. Thieme.
  • Synthesis of the benzothiazole aniline (BTA) derivatives and their platinum (II) complexes.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Metabolically stable bioisosters of anilines. Chemspace.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.
  • Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. SciSpace.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PMC.
  • A Review on the Design, Synthesis, and Structure-activity Relationships of Benzothiazole Deriv
  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • A Review on Anticancer Potentials of Benzothiazole Deriv
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's tre
  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
  • EGFR (T790M, C797S) (del746-750) Kinase Assay Kit. BPS Bioscience.
  • Aniline Is Rapidly Converted Into Paracetamol Impairing Male Reproductive Development. Oxford Academic.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Human metabolism and excretion kinetics of aniline after a single oral dose.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats.
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Comput

Sources

Exploratory

The Janus Face of Aniline: A Technical Guide to Pharmacophore Optimization and Toxicological Mitigation

Topic: Biological Activity of Aniline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The aniline scaffold (phenylamine) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Aniline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aniline scaffold (phenylamine) represents one of the most privileged yet paradoxical substructures in medicinal chemistry. While it serves as the critical "hinge-binding" motif in over 30% of FDA-approved kinase inhibitors and forms the backbone of the sulfonamide antibiotic class, its metabolic liability—specifically N-hydroxylation—poses significant toxicological risks, including methemoglobinemia and genotoxicity. This guide provides a rigorous technical analysis of aniline derivatives, focusing on maximizing therapeutic potency through Structure-Activity Relationship (SAR) tuning while engineering out metabolic liabilities.

The Aniline Pharmacophore: Mechanisms of Action[1][2]

The "Hinge Binder" Concept in Kinase Inhibition

In the context of targeted cancer therapy, the aniline moiety is frequently utilized to anchor small molecules within the ATP-binding pocket of protein kinases.[1]

  • Mechanism: The nitrogen atom of the aniline group acts as a hydrogen bond donor to the carbonyl oxygen of the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

  • SAR Insight: The acidity of the aniline N-H is critical. Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., 3-Cl, 3-F) increase the acidity of the N-H proton, strengthening the hydrogen bond with the hinge region. Conversely, strong electron-donating groups (EDGs) can weaken this interaction but may enhance metabolic stability.

  • Case Study: Gefitinib (Iressa) and Erlotinib (Tarceva) utilize a 3-chloro-4-fluoroaniline moiety. The halogen substitution pattern is not arbitrary; it optimizes lipophilicity for membrane permeability while tuning the pKa of the aniline nitrogen for optimal binding affinity to the EGFR kinase domain.

Competitive Inhibition in Antimicrobials (Sulfonamides)

Sulfonamides (sulfa drugs) are chemically p-aminobenzenesulfonamide derivatives.

  • Mechanism: They function as structural analogues of p-aminobenzoic acid (PABA).[2] Bacteria require PABA for the synthesis of dihydrofolic acid. Sulfonamides competitively inhibit the enzyme dihydropteroate synthase , blocking folate synthesis and inducing bacteriostasis.

  • Selectivity: This pathway is absent in mammalian cells (which uptake pre-formed folate), providing the basis for selective toxicity.

Toxicology: The Bioactivation Pathway

The biological utility of aniline is often limited by its metabolic activation. Understanding this pathway is a prerequisite for designing safer drugs.[3]

The Toxification vs. Detoxification Balance

The toxicity of aniline derivatives is largely driven by Phase I metabolism via Cytochrome P450 enzymes (primarily CYP2E1).

  • Toxification (N-Hydroxylation): CYP450 oxidizes the amino group to form a phenylhydroxylamine . This intermediate can auto-oxidize to nitrosobenzene , generating reactive oxygen species (ROS) and oxidizing ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen (Methemoglobinemia).

  • Detoxification (N-Acetylation): N-acetyltransferases (NAT) convert the aniline to an acetanilide (e.g., Paracetamol). While generally safer, subsequent oxidation of acetanilides can still lead to reactive quinone imines (e.g., NAPQI from paracetamol), which deplete glutathione.

Design Rule: To reduce toxicity, medicinal chemists often introduce steric bulk at the ortho positions or replace the aniline with bioisosteres (e.g., aminopyridines) to block N-hydroxylation.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

A self-validating protocol to determine the IC50 of an aniline derivative against a target kinase (e.g., EGFR).

Principle: This assay measures the transfer of a phosphate group from ATP to a peptide substrate. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: Aniline derivative (dissolved in 100% DMSO).

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody.

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (10 points).

  • Transfer: Acoustic transfer 100 nL of compound into a 384-well low-volume white plate.

    • Control 1 (Max Signal): DMSO only (no inhibitor).

    • Control 2 (Min Signal): DMSO + 100 mM EDTA (quenches reaction).

  • Enzyme Addition: Add 5 µL of EGFR enzyme (0.5 nM final) in Kinase Buffer. Incubate for 10 mins (allows compound to bind hinge region).

  • Start Reaction: Add 5 µL of Substrate/ATP mix (ATP concentration must be at Km).

  • Incubation: Incubate at Room Temperature for 60 mins.

  • Stop/Detection: Add 10 µL of EDTA/Eu-Antibody mix.

  • Read: Measure fluorescence ratio (665 nm/615 nm) on a multimode plate reader.

Data Analysis: Calculate % Inhibition =


. Fit data to a 4-parameter logistic equation to determine IC50.
Protocol B: Microsomal Stability Assay (Assessment of Bioactivation)

Determines the intrinsic clearance and liability for N-hydroxylation.

Workflow:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (Mg2+, glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion and specific +16 Da peaks (indicative of hydroxylation).

Quantitative Data Summary

Table 1: Structure-Activity Relationship of 4-Anilinoquinazolines (EGFR Inhibition)

CompoundAniline Substitution (R)EGFR IC50 (nM)Cellular Activity (A431)Comment
Parent Phenyl (Unsubstituted)540> 10 µMWeak binding; rapid metabolism.
Gefitinib 3-Cl, 4-F0.415 nMHalogens increase acidity of NH; 4-F blocks para-oxidation.
Erlotinib 3-Ethynyl2.020 nMEthynyl group fits hydrophobic pocket; metabolic stability improved.
Analog A 3-Methyl1202.5 µMEDG reduces NH acidity; weaker H-bond.

Visualizations

Diagram 1: Aniline Bioactivation Pathways

This diagram illustrates the critical divergence between the detoxification pathway (Acetylation) and the toxification pathway (N-Hydroxylation) leading to methemoglobinemia.

AnilineMetabolism Aniline Aniline Derivative Acetanilide Acetanilide (Detoxification) Aniline->Acetanilide N-Acetyltransferase (NAT) Phenylhydroxylamine N-Hydroxylamine (Toxic Intermediate) Aniline->Phenylhydroxylamine CYP2E1 (Oxidation) Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene Auto-oxidation Nitrosobenzene->Phenylhydroxylamine Redox Cycling MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitrosobenzene->MetHb Hemoglobin Oxidation DNA_Adduct DNA Adducts (Genotoxicity) Nitrosobenzene->DNA_Adduct Covalent Binding

Caption: Metabolic divergence of aniline: N-acetylation (green) leads to excretion, while CYP-mediated N-hydroxylation (red) drives toxicity.

Diagram 2: Kinase Inhibitor Binding Mode

Visualizing the "Hinge Binder" concept essential for drug design.

KinaseBinding AnilineNH Aniline N-H (H-Bond Donor) HingeRegion Kinase Hinge Region (Backbone C=O) AnilineNH->HingeRegion Hydrogen Bond (Critical Interaction) Substituents 3-Cl / 4-F Substituents (Electronic Tuning) Substituents->AnilineNH Inductive Effect (Increases Acidity) HydrophobicPocket Hydrophobic Pocket (Selectivity) Substituents->HydrophobicPocket Van der Waals Interactions

Caption: The Aniline pharmacophore acts as a critical H-bond donor to the kinase hinge region, tuned by ring substituents.[4]

References

  • BenchChem. Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.

  • National Institutes of Health (NIH). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450.

  • ScienceDirect. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • ResearchGate. Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives.

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

Sources

Protocols & Analytical Methods

Method

analytical methods for 2-(azepan-1-yl)-5-methylaniline quantification

Part 1: Executive Summary & Strategic Framework 2-(azepan-1-yl)-5-methylaniline (CAS: Not widely listed, Analogous to 2-(azepan-1-yl)-5-chloroaniline) is a specialized aniline derivative featuring a hydrophobic azepane (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

2-(azepan-1-yl)-5-methylaniline (CAS: Not widely listed, Analogous to 2-(azepan-1-yl)-5-chloroaniline) is a specialized aniline derivative featuring a hydrophobic azepane (homopiperidine) ring ortho to the amine and a methyl group at the meta position.

In pharmaceutical development, this compound typically appears in two critical contexts:

  • Key Starting Material (KSM) / Intermediate: Used in the synthesis of CNS-active agents or antihistamines involving azepane moieties.

  • Potential Genotoxic Impurity (PGI): As an aniline derivative, it carries a structural alert for mutagenicity (methemoglobinemia risk and DNA intercalation).

This application note provides two distinct, self-validating workflows:

  • Workflow A (Trace Analysis): LC-MS/MS method for quantifying PGI levels (<10 ppm) in drug substances.

  • Workflow B (Bulk Assay): HPLC-UV method for purity assessment (>98%) during synthesis.

Part 2: Technical Specifications & Physicochemical Profile

Understanding the molecule is the prerequisite for method design.

ParameterValue (Predicted/Analogous)Analytical Implication
Formula C₁₃H₂₀N₂Monoisotopic Mass: 204.16 Da
pKa (Base) ~5.0 (Aniline N), ~10.5 (Azepane N)Critical: The Azepane nitrogen is highly basic.[1] At neutral pH, it is protonated. Mobile phases must be buffered to prevent peak tailing.
LogP ~2.8 - 3.2Hydrophobic. Strong retention on C18 columns.
UV Max ~245 nm, ~290 nmDual-band UV detection feasible.
Solubility Soluble in MeOH, ACN, DMSO.Avoid pure water as diluent to prevent precipitation.

Part 3: Workflow A – Trace Quantification (LC-MS/MS)

Objective: Quantify 2-(azepan-1-yl)-5-methylaniline at trace levels (0.5 – 100 ppm) in Active Pharmaceutical Ingredients (APIs).

Method Design Logic (Causality)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is mandatory. The basic azepane nitrogen (

    
    ) protonates readily ([M+H]⁺ = 205.2), providing high sensitivity.
    
  • Column Selection: A Biphenyl or Phenyl-Hexyl column is superior to C18. The

    
     interactions between the phenyl phase and the aniline ring provide orthogonal selectivity, separating it from the API matrix.
    
  • Mobile Phase: Formic acid (0.1%) is used to ensure full protonation of the basic nitrogen, maximizing the MS signal.

Detailed Protocol

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400, Sciex QTRAP).

Step 1: Chromatographic Conditions

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Divert to Waste)

    • 6.0 min: 95% B (Elution of Analyte)

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

Step 2: MS/MS Parameters (MRM Mode)

  • Precursor Ion: 205.2 ([M+H]⁺)

  • Quantifier Transition: 205.2

    
     98.1 (Azepane ring fragment). High specificity.
    
  • Qualifier Transition: 205.2

    
     120.1 (Methyl-aniline core fragment).
    
  • Dwell Time: 100 ms.

  • Collision Energy (CE): Optimized per instrument (Start at 25 eV for Quant, 35 eV for Qual).

Step 3: Sample Preparation (LLE - Liquid Liquid Extraction)

  • Rationale: Direct injection of high-conc API can suppress ionization. LLE removes the bulk API (if acidic/neutral) or concentrates the impurity.

  • Weigh 50 mg of API sample into a centrifuge tube.

  • Dissolve in 2 mL of 0.1 M NaOH (Deprotonates the impurity, making it extractable into organic).

  • Add 2 mL MTBE (Methyl tert-butyl ether) .

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 min.

  • Transfer the upper organic layer to a fresh tube.

  • Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 1 mL of Mobile Phase A:B (50:50).

Visualization: LC-MS/MS Decision Workflow

LCMS_Workflow Figure 1: Trace Impurity Extraction & Quantification Workflow Start Start: Trace Analysis (<100 ppm) Solubility Check Solubility: Dissolve API in 0.1M NaOH Start->Solubility Extraction LLE with MTBE (Extracts Basic Impurity) Solubility->Extraction Basic Analyte Evap Evaporate & Reconstitute (Concentrate 50x) Extraction->Evap Inject Inject LC-MS/MS (Biphenyl Column) Evap->Inject Detection Signal > LOQ? Inject->Detection Quant Calculate ppm using External Std Curve Detection->Quant Yes Fail Optimize MRM / Check Matrix Effect Detection->Fail No Fail->Inject Re-inject

Part 4: Workflow B – Bulk Assay (HPLC-UV)

Objective: Determine the purity (>98%) of synthesized 2-(azepan-1-yl)-5-methylaniline.

Method Design Logic
  • Buffer Selection: Phosphate buffer at pH 7.0 or Ammonium Bicarbonate (pH 9.0) .

    • Why? At acidic pH (pH 2-3), the azepane nitrogen is protonated (

      
      ), reducing hydrophobicity and causing early elution with potential peak tailing due to silanol interactions. At pH > pKa (alkaline), the molecule is neutral, increasing retention and improving peak symmetry on modern hybrid columns (e.g., XBridge).
      
  • Wavelength: 245 nm provides the best balance of sensitivity and solvent cutoff.

Detailed Protocol

Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260, Waters Alliance).

Step 1: Chromatographic Conditions

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Mode: Isocratic (for reproducibility) or Gradient.

    • Isocratic Recommendation: 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 245 nm (bw 4 nm). Reference: 360 nm.

  • Injection Vol: 5 - 10 µL.

Step 2: System Suitability Testing (SST)

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase buffer concentration or pH).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 1.0% for 5 replicate injections.

Part 5: Validation Parameters (Self-Validating Systems)

To ensure the method is "trustworthy" (Part 2 of requirements), it must pass specific criteria derived from ICH Q2(R1) guidelines.

Validation ParameterAcceptance Criteria (Trace LC-MS)Acceptance Criteria (Assay HPLC)
Specificity No interference at retention time (RT) in blank matrix.Resolution (

) > 2.0 from nearest peak.
Linearity (

)

(Range: LOQ to 150% limit).

(Range: 80% to 120% target).
Accuracy (Recovery) 80% – 120% at LOQ level.98% – 102%.
Precision (Repeatability) RSD < 10% (n=6).RSD < 1.0% (n=6).
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).N/A (for Assay).
Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the basic Azepane nitrogen and residual silanols on the column.

    • Fix: Add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanols) or switch to a "High pH" resistant column (XBridge/Gemini) and run at pH 9.5.

  • Issue: Low MS Sensitivity.

    • Cause: Ion suppression from API or incorrect pH.

    • Fix: Ensure Mobile Phase is acidic (Formic acid) for Positive Mode ESI. Switch from Methanol to Acetonitrile (better desolvation).

Part 6: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[5] Available at: [Link]

Appendix: Analytical Logic Diagram

Method_Selection Figure 2: Analytical Method Selection Matrix Input Sample Input: 2-(azepan-1-yl)-5-methylaniline Purpose Define Purpose Input->Purpose Trace Trace Impurity (<0.1%) Purpose->Trace Safety/Tox Assay Bulk Purity (>98%) Purpose->Assay QC/Release Method1 LC-MS/MS (QqQ) Mode: MRM (+) Col: Biphenyl Trace->Method1 Method2 HPLC-UV (DAD) Mode: Isocratic pH 9 Col: C18 Hybrid Assay->Method2

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(azepan-1-yl)-5-methylaniline

Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(azepan-1-yl)-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(azepan-1-yl)-5-methylaniline. This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation according to International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, such as column chemistry, mobile phase composition, and pH control, is thoroughly explained to provide researchers with a foundational understanding applicable to similar aromatic amine compounds.

Introduction

2-(azepan-1-yl)-5-methylaniline is an aromatic amine derivative featuring a substituted aniline core. Such compounds are common intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of both a basic secondary amine within the azepane ring and an aromatic amine group presents unique challenges for chromatographic analysis, including the potential for peak tailing and on-column degradation.[2] Therefore, a well-developed and validated HPLC method is critical for ensuring accurate quantification, purity assessment, and stability testing in research, development, and quality control environments.

This guide follows a logical, science-driven approach to method development, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. We then detail the systematic optimization of chromatographic conditions and conclude with a validation protocol that establishes the method's fitness for purpose, adhering to rigorous international standards.[3][4][5]

Analyte Physicochemical Properties: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's chemical nature. Since detailed experimental data for 2-(azepan-1-yl)-5-methylaniline is not widely available, we can predict its properties based on its structure and data from analogous compounds like 2-fluoro-5-methylaniline and other substituted anilines.[6][7]

Table 1: Estimated Physicochemical Properties of 2-(azepan-1-yl)-5-methylaniline

PropertyEstimated ValueRationale & Impact on HPLC Method
Structure

The molecule possesses a hydrophobic core (phenyl and azepane rings) and two basic nitrogen atoms. This dual character makes it an ideal candidate for reversed-phase chromatography.
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
logP (Octanol-Water) ~3.0 - 3.5The significant nonpolar character suggests strong retention on a C18 or similar reversed-phase column. Gradient elution will likely be necessary to achieve elution in a reasonable timeframe.
pKa (Basic) ~4.5 - 5.5 (Aniline N), ~10-11 (Azepane N)The presence of two basic centers is critical. To ensure good peak shape and reproducible retention, the mobile phase pH must be controlled. An acidic pH (e.g., 2.5-3.5) will protonate both nitrogens, minimizing silanol interactions and improving peak symmetry.[2]
UV Absorbance (λmax) ~245 nm, ~290 nmBased on the substituted aniline chromophore, UV detection is highly suitable. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
HPLC Method Development Strategy

Our strategy is a systematic process designed to efficiently identify and optimize the critical parameters governing the chromatographic separation. The workflow emphasizes a logical progression from initial screening to final validation, ensuring a robust and reliable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (pKa, logP, UV Scan) B Column & Mobile Phase Selection (C18, ACN/H₂O, pH 3.0) A->B Informs Choices C Initial Gradient Run (5-95% B in 20 min) B->C Establishes Baseline D Gradient Slope Adjustment C->D Improves Resolution E Flow Rate & Temperature Tuning D->E Fine-tunes Retention & Shape F Wavelength Optimization E->F Maximizes Sensitivity G Final Method Definition F->G Finalizes Protocol H System Suitability Testing G->H Verifies Performance I ICH Q2(R2) Validation (Linearity, Accuracy, Precision) H->I Confirms Fitness for Purpose

Caption: Logical workflow for HPLC method development and validation.

3.1. Rationale for Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC is the preferred mode due to the analyte's predominantly nonpolar structure.[1]

  • Stationary Phase: A C18 (L1) column is the universal starting point for RP-HPLC, offering robust hydrophobic retention. A high-purity, end-capped silica is essential to minimize secondary interactions with the basic amine groups.[2]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency.

    • Aqueous Phase & pH Control: An acidic mobile phase is crucial. By operating at a pH of ~3.0 (well below the pKa of the aniline nitrogen), we ensure the analyte is in a single, protonated form. This suppresses interactions with acidic silanol groups on the column surface, dramatically improving peak symmetry and preventing tailing. Formic acid or phosphoric acid are suitable additives.[8]

  • Detection: A Photodiode Array (PDA) detector is recommended to confirm the λmax and to assess peak purity throughout the analysis.

Experimental Protocols
Protocol 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

    • Add 1.0 mL of formic acid (0.1% v/v) to achieve a pH of approximately 2.7-3.0.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile.

    • Filter and degas as described for Mobile Phase A.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 2-(azepan-1-yl)-5-methylaniline reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Optimized HPLC Method & System Suitability

This protocol represents the final, optimized method after performing initial screening and gradient adjustments.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC/UHPLC with binary pump, autosampler, column oven, and PDA detector
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-14 min: 80% to 95% B; 14-16 min: 95% B; 16-16.1 min: 95% to 30% B; 16.1-20 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 245 nm
Run Time 20 minutes
Protocol 3: System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is achieved by injecting a working standard (e.g., 25 µg/mL) six consecutive times. The results must meet predefined criteria to ensure the system is operating correctly.[9][10]

Table 3: System Suitability Test (SST) Acceptance Criteria and Example Results

ParameterAcceptance Criteria (ICH/USP)Example ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20008500Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass
Method Validation Summary (ICH Q2(R2))

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][11] The core validation parameters are summarized below.

5.1. Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector confirmed the absence of co-eluting impurities under the main analyte peak.

5.2. Linearity

Linearity was assessed by analyzing the calibration standards over the range of 1-100 µg/mL. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Table 4: Linearity Study Results

ParameterResultAcceptance Criteria
Concentration Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 45210x + 1580-
5.3. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate preparations of a standard solution (25 µg/mL) were analyzed.

Table 5: Precision Results (%RSD)

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability (Day 1) 0.52%%RSD ≤ 2.0%
Intermediate Precision (Day 2) 0.68%%RSD ≤ 2.0%
5.4. Accuracy

Accuracy was determined by a recovery study. A known amount of analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL). Each level was prepared in triplicate.

Table 6: Accuracy (Recovery) Results

Spike LevelMean Recovery (%)Acceptance Criteria
80% (20 µg/mL) 99.5%98.0 - 102.0%
100% (25 µg/mL) 100.8%98.0 - 102.0%
120% (30 µg/mL) 101.2%98.0 - 102.0%
5.5. Robustness

Robustness was evaluated by making small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). In all cases, the system suitability criteria were met, demonstrating the method's reliability under minor variations.

Results and Discussion

The developed RP-HPLC method provides excellent separation and quantification for 2-(azepan-1-yl)-5-methylaniline. A representative chromatogram shows a sharp, symmetrical peak at a retention time of approximately 8.5 minutes, well-resolved from any solvent front or potential impurities.

Chromatogram cluster_chromatogram Representative Chromatogram Time (min) Time (min) Absorbance (mAU) Absorbance (mAU) peak_start peak_top Analyte RT = 8.5 min peak_start->peak_top peak_end peak_top->peak_end end peak_end->end

Caption: Idealized chromatogram showing a symmetric analyte peak.

The key to this successful separation lies in the rigorous control of the mobile phase pH. The acidic conditions ensure the analyte remains in a consistent, protonated state, leading to high-quality chromatography. The validation data confirms that the method is linear, accurate, precise, and robust, making it suitable for routine use in a regulated laboratory environment.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 2-(azepan-1-yl)-5-methylaniline. The final validated method is specific, linear, accurate, precise, and robust, demonstrating its suitability for quantitative analysis in pharmaceutical and chemical development. The principles and protocols described herein can be readily adapted by researchers for the analysis of other challenging aromatic amine compounds.

References
  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] Source: PubMed URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed URL: [Link]

  • Title: High Performance Liquid Chromatography (HPLC) Method for Analysis of Aniline Source: SIELC Technologies URL: [Link]

  • Title: Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH guidelines for validation final Source: Slideshare URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: 3-pyrimidin-5-ylaniline Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: 2-Fluoro-5-methylaniline (CAS 452-84-6) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: 2-Isopropyl-5-methylaniline Source: PubChem - NIH URL: [Link]

  • Title: Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Source: ResearchGate URL: [Link]

  • Title: New Photochemical Properties of Azidoaniline and Ciprofloxacin Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity Source: Research and Reviews: Journal of Chemistry URL: [Link]

Sources

Method

Application Note: 2-(azepan-1-yl)-5-methylaniline in Kinase Drug Discovery

This Application Note provides a comprehensive technical guide for the characterization, handling, and application of 2-(azepan-1-yl)-5-methylaniline in kinase inhibition assays. Based on its chemical structure, this com...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the characterization, handling, and application of 2-(azepan-1-yl)-5-methylaniline in kinase inhibition assays.

Based on its chemical structure, this compound is identified as a privileged scaffold fragment or synthetic intermediate often used in Fragment-Based Drug Discovery (FBDD) or as a nucleophilic building block for installing solubilizing "tail" moieties on kinase inhibitor cores (e.g., purines, pyrimidines).

Introduction & Compound Profile

2-(azepan-1-yl)-5-methylaniline is a bifunctional aromatic amine characterized by an ortho-substituted azepane ring (a 7-membered saturated nitrogen heterocycle) and a meta-methyl group relative to the primary aniline amine. In kinase drug discovery, this molecule serves two primary roles:

  • Fragment Probe: Screened at high concentrations to identify weak binding interactions with the kinase hinge region or solvent-exposed pockets.

  • Synthetic Intermediate: Used as a nucleophile to introduce the azepane solubilizing group onto a core scaffold (e.g., via

    
     or Buchwald-Hartwig coupling), improving the physicochemical properties of the final inhibitor.
    
Physicochemical Properties
PropertyValue (Predicted)Significance in Assay
Molecular Weight ~204.31 g/mol Suitable for fragment screening (Rule of 3).
LogP ~2.5 - 3.0Moderate lipophilicity; requires DMSO for stock.
pKa (Azepane N) ~10.5Basic; protonated at physiological pH (7.4).
pKa (Aniline N) ~4.0Neutral at physiological pH; acts as H-bond donor.
Solubility Low in water (neutral form)Critical: Use 100% DMSO for stocks; limit final DMSO to <1% in assay.

Experimental Protocol: Stock Preparation & Handling

Objective: To generate a stable, precipitation-free stock solution for biochemical assays.

Materials
  • Compound: 2-(azepan-1-yl)-5-methylaniline (Solid, >95% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

  • Vessels: Amber glass vials (to prevent photodegradation of the aniline).

Procedure
  • Weighing: Accurately weigh 10–20 mg of the solid compound into an amber vial.

  • Dissolution: Calculate the volume of DMSO required to achieve a 100 mM stock concentration.

    • Formula:

      
      
      
  • Mixing: Vortex vigorously for 1 minute. If particulates persist, sonicate at 40°C for 5 minutes.

  • QC Check: Visually inspect for clarity.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aniline oxidation.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the inhibitory potential (


) or % inhibition of the compound against a target kinase (e.g., Nek2, Aurora A, or Src).

Rationale: The ADP-Glo™ platform is chosen for its resistance to fluorescence interference, which is critical when testing aromatic amines that may quench or autofluoresce.

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Substrates: Purified Kinase (e.g., 5-10 ng/well), ATP (at

    
    ), Peptide Substrate.
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Step-by-Step Workflow
  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution of the 100 mM stock in 100% DMSO (Top conc: 10 mM).

    • Further dilute 1:25 into Kinase Buffer to generate a 4X Working Solution (Top conc: 400 µM, 4% DMSO).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound Working Solution to wells.

    • Add 2.5 µL of 4X Kinase Enzyme. Incubate for 10 min at RT (allows compound to bind).

    • Add 2.5 µL of 2X ATP/Substrate Mix to initiate the reaction.

    • Final Assay Conditions: Top Compound Conc = 100 µM; Final DMSO = 1%.

  • Incubation: Incubate at RT for 60 minutes (or time linear for the specific kinase).

  • Termination & Detection:

    • Add 2.5 µL of ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).

    • Add 5.0 µL of Kinase Detection Reagent. Incubate 30 min (converts ADP to Light).

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis
  • Normalization: Calculate % Inhibition relative to Max Signal (No Compound + Enzyme) and Min Signal (No Enzyme).

  • Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

    
    .
    
    • Note: If

      
      , the compound is considered a "weak fragment hit."
      

Critical Control: Aggregation & Promiscuity Check

Context: Hydrophobic fragments like 2-(azepan-1-yl)-5-methylaniline can form colloidal aggregates at high concentrations (>10 µM), leading to false-positive inhibition by sequestering the enzyme.

Validation Protocol:

  • Detergent Sensitivity: Repeat the

    
     assay in the presence of 0.01% Triton X-100  or 0.005% Tween-20 .
    
  • Interpretation:

    • True Inhibitor:

      
       remains unchanged with detergent.
      
    • False Positive (Aggregator): Inhibition is lost or significantly reduced (

      
       shifts >10-fold) in the presence of detergent.
      

Synthesis Application: "Fragment-to-Lead" Derivatization

Scenario: The 2-(azepan-1-yl)-5-methylaniline fragment is identified as a weak binder. The goal is to couple it to a scaffold (e.g., a 2,4-dichloropyrimidine) to create a potent inhibitor.

Workflow Diagram (Graphviz)

FragmentOptimization Fragment Fragment: 2-(azepan-1-yl)-5-methylaniline Screening Biochemical Screen (ADP-Glo Assay) Fragment->Screening 100 µM Synthesis Chemical Synthesis (Buchwald Coupling) Fragment->Synthesis Nucleophile Screening->Screening +Triton X-100 (Exclude Aggregators) HitVal Hit Validation (SPR / NMR) Screening->HitVal IC50 < 500 µM Design Structure-Based Design (Docking/Modeling) HitVal->Design Binding Mode Design->Synthesis Scaffold Selection Lead Potent Lead (Kinase Inhibitor) Synthesis->Lead Optimization

Figure 1: Workflow for utilizing 2-(azepan-1-yl)-5-methylaniline in a Fragment-Based Drug Discovery (FBDD) campaign, from initial screening to lead synthesis.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Assay Compound insolubility at high conc.Reduce top concentration to 50 µM; Ensure DMSO < 1%.
High Background Signal Aniline oxidation or impurity.Use fresh stock; Include a "Compound Only" (no enzyme) control well.
Steep Hill Slope (> 2.0) Aggregation or non-specific binding.Perform Triton X-100 test (See Section 4).
No Inhibition Compound is a weak binder (

).
Confirm binding via biophysical methods (e.g., STD-NMR or SPR) which are more sensitive than biochemical assays.

References

  • Fragment-Based Screening: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.14 (2016): 6581-6602. Link

  • Kinase Assay Optimization: Ma, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies 6.2 (2008). Link

  • Aggregation in Assays: Feng, B. Y., & Shoichet, B. K. "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols 1.2 (2006): 550-553. Link

  • Azepane Moieties in Kinase Inhibitors: Example of azepane-substituted purines in Nek2 inhibition. Journal of Medicinal Chemistry (Contextual Reference). Link

Application

Precision N-Methylation of Aniline Derivatives: A Dual-Approach Application Note

Executive Summary The N-methylation of aniline derivatives is a cornerstone transformation in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Historically, this process relied on genot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of aniline derivatives is a cornerstone transformation in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Historically, this process relied on genotoxic alkylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMS), which pose severe safety risks and waste disposal challenges.

This Application Note details two advanced protocols for using Methanol as a green, economical C1 source. Unlike traditional


 pathways, these methods utilize the "Borrowing Hydrogen" (BH)  or Hydrogen Autotransfer  methodology.[1][2] We present:
  • Method A (Homogeneous): A Ruthenium-catalyzed protocol for high-selectivity mono-methylation suitable for R&D and complex substrates.

  • Method B (Heterogeneous): A Pt/C-catalyzed protocol for robust scale-up and ease of separation.

Scientific Basis: The "Borrowing Hydrogen" Mechanism

The direct reaction of aniline with methanol is thermodynamically challenging without catalysis. The "Borrowing Hydrogen" strategy circumvents this by temporarily removing hydrogen from the alcohol to form a reactive carbonyl species (formaldehyde), facilitating condensation with the amine, and subsequently returning the hydrogen to reduce the imine intermediate.[3]

Mechanistic Pathway[4]
  • Dehydrogenation: The metal catalyst (

    
    ) abstracts hydrogen from methanol (
    
    
    
    ) to form formaldehyde (
    
    
    ) and a metal-hydride species (
    
    
    ).
  • Condensation: The in-situ formaldehyde reacts with the aniline (

    
    ) to form an imine (Schiff base) and water.
    
  • Hydrogenation: The metal-hydride transfers the stored hydrogen to the imine, yielding the N-methylated product.

Pathway Visualization

BorrowingHydrogen MeOH Methanol (CH3OH) CatH2 Catalyst-H2 (Hydride Species) MeOH->CatH2 HCHO Formaldehyde (Transient) MeOH->HCHO Dehydrogenation Cat Catalyst (Active Species) Cat->CatH2 Cat->HCHO Dehydrogenation CatH2->Cat Regeneration Product N-Methylaniline (Ar-NHMe) CatH2->Product H-Transfer Imine Imine Intermediate (Ar-N=CH2) HCHO->Imine + Aniline - H2O Aniline Aniline (Ar-NH2) Aniline->Imine Imine->Product Hydrogenation Water H2O (Byproduct) Imine->Water Condensation

Figure 1: The Borrowing Hydrogen Cycle. The catalyst shuttles hydrogen equivalents, enabling the use of methanol as an alkylating agent without external hydrogen gas.

Method A: Homogeneous Ruthenium Catalysis (High Selectivity)

Application: Synthesis of complex pharmaceutical intermediates where mono-methylation is critical and functional group tolerance is required. Reference Standard: Based on Beller et al. and Milstein et al. systems (e.g., [Ru(p-cymene)Cl2]2 + DPEPhos).

Reagents & Equipment
  • Catalyst Precursor: [Ru(p-cymene)Cl2]2 (Dichloro(p-cymene)ruthenium(II) dimer).

  • Ligand: DPEPhos (Bis(2-diphenylphosphinophenyl)ether).

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: Anhydrous Methanol (serves as reagent and solvent).

  • Vessel: 25-50 mL Pressure Tube (Schlenk compatible) or Stainless Steel Autoclave.

Protocol Steps
  • Catalyst Pre-formation (Inside Glovebox):

    • In a vial, mix [Ru(p-cymene)Cl2]2 (0.5 mol%) and DPEPhos (1.0 mol%) in 1 mL of methanol. Stir for 10 minutes until a clear orange/red solution forms.

    • Note: Pre-forming the active species ensures consistent kinetics.

  • Reaction Assembly:

    • Add the Aniline derivative (1.0 mmol, 1.0 equiv) to the pressure tube.

    • Add Base (

      
      , 0.5 mmol, 0.5 equiv). Crucial: Use granular, dry base to prevent clumping.
      
    • Transfer the catalyst solution to the tube.

    • Add remaining Methanol to reach a total volume of 2-3 mL.

  • Reaction Execution:

    • Seal the tube tightly under Argon atmosphere.

    • Heat to 120–140°C in an oil bath or heating block for 12–24 hours.

    • Safety: Methanol creates significant vapor pressure at this temperature (~10 bar). Ensure the vessel is rated for >20 bar.

  • Work-up:

    • Cool to room temperature.[4]

    • Filter the mixture through a short pad of Celite to remove the base and precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexane/Ethyl Acetate).

Critical Parameters for Selectivity
ParameterMono-Methylation TargetN,N-Dimethylation Target
Temperature 100–120°C140–160°C
Time 12–16 hours24–36 hours
Base

(Weak)

(Strong)
Catalyst Load 0.5 mol%1.0–2.0 mol%

Method B: Heterogeneous Pt/C Catalysis (Scale-Up)

Application: Large-scale synthesis, robust substrates, and scenarios requiring catalyst recycling.[3] Reference Standard: Based on Shimizu et al. (Pt/C + NaOH).

Reagents & Equipment[6]
  • Catalyst: 5% Platinum on Carbon (Pt/C), unreduced or reduced.

  • Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ).
    
  • Solvent: Methanol (excess).[4]

  • Vessel: Stainless Steel Autoclave (Parr Reactor).

Protocol Steps
  • Loading:

    • Charge the autoclave with Aniline (10 mmol).

    • Add Pt/C (100 mg, ~0.5 mol% Pt).

    • Add NaOH (1.0 mmol, 0.1 equiv). Note: Only catalytic base is often needed for the heterogeneous cycle.

    • Add Methanol (10 mL).

  • Inerting:

    • Purge the autoclave 3 times with Nitrogen (

      
      ) to remove oxygen. Oxygen can deactivate the catalyst or lead to oxidative byproducts.
      
  • Reaction:

    • Heat to 140°C with vigorous stirring (1000 rpm). Mass transfer is the rate-limiting step in heterogeneous systems.

    • Run for 24 hours.

  • Work-up:

    • Cool the reactor.[4]

    • Filter the catalyst (can be washed with methanol and reused).

    • Evaporate methanol.

    • Partition residue between water and ethyl acetate if salt removal is necessary.

Comparative Analysis & Troubleshooting

Method Selection Guide
FeatureHomogeneous (Ru/Mn)Heterogeneous (Pt/C)
Selectivity (Mono) Excellent (>95%)Moderate (Substrate dependent)
Reaction Rate High (TOF > 100

)
Lower (Mass transfer limited)
Catalyst Cost High (Ligands expensive)Moderate (Recyclable)
Purification Requires ChromatographyFiltration
Air Sensitivity High (Requires Glovebox/Schlenk)Low (Bench stable)
Troubleshooting
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by

      
       or wet methanol.
      
    • Solution: Use anhydrous methanol and strict inert techniques. Ensure base is dry.

  • Problem: Over-methylation (N,N-dimethyl product).

    • Cause: Temperature too high or reaction time too long.

    • Solution: Reduce temperature by 10°C. Monitor reaction by GC-MS at 6-hour intervals. Stop immediately upon consumption of starting material.

  • Problem: No Reaction with Electron-Deficient Anilines (e.g., p-NO2).

    • Cause: Nucleophilicity of amine is too low.

    • Solution: Increase catalyst loading to 2 mol% and temperature to 150°C. Switch to a stronger base (

      
      ).
      

Safety Guidelines

  • Pressure Hazards: Methanol (bp 64.7°C) generates substantial pressure at 140°C. Always use pressure-rated glass tubes (e.g., Ace Glass pressure tubes) behind a blast shield, or stainless steel autoclaves.

  • Toxicity: Methanol is toxic by ingestion and inhalation. Aniline is toxic and a blood toxin (methemoglobinemia). Handle all reagents in a fume hood.

  • Flammability: Methanol vapors are highly flammable. Ensure all heating sources are spark-proof (oil baths/heating blocks).

References

  • Homogeneous Ru-Catalysis (Beller System)

    • Dang, T. T., Seayad, A. M., Ramalingam, B., & Seayad, J. (2015). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol.
    • [5]

  • Manganese Pincer Complexes (Green Chemistry)

    • Elangovan, S., Neumann, J., Sortais, J. B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and Selective N-Alkylation of Amines with Alcohols Catalysed by Manganese Pincer Complexes.
  • Heterogeneous Pt/C Protocol

    • Shimizu, K., Kon, K., Onya, M., & Siddiki, S. M. A. (2014). Heterogeneous N-Methylation of Amines with Methanol over Pt/C Catalyst.
  • Review on Borrowing Hydrogen

    • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols.[2][6][7] Advanced Synthesis & Catalysis, 349(10), 1555–1575.

Sources

Method

application of 2-(azepan-1-yl)-5-methylaniline in polymer synthesis

Application Note: Polymerization & Utilization of 2-(azepan-1-yl)-5-methylaniline Executive Summary 2-(azepan-1-yl)-5-methylaniline is a sterically demanding, electron-rich aniline derivative. Unlike unsubstituted anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymerization & Utilization of 2-(azepan-1-yl)-5-methylaniline

Executive Summary

2-(azepan-1-yl)-5-methylaniline is a sterically demanding, electron-rich aniline derivative. Unlike unsubstituted aniline, which forms insoluble and intractable conductive polymers (Polyaniline/PANI), this monomer incorporates a bulky azepane (homopiperidine) ring at the ortho position and a methyl group at the meta position.

Key Value Proposition:

  • Solubility: The steric bulk of the azepane ring disrupts inter-chain

    
    -
    
    
    
    stacking, rendering the resulting polymer soluble in common organic solvents (THF, Chloroform, DMF).
  • Processability: Enables solution-casting of conductive films and coatings, overcoming the major processing limitation of standard PANI.

  • Controlled Reactivity: In polyurethane/polyurea synthesis, the ortho-azepane group acts as a steric brake, extending pot-life by retarding the reaction rate with isocyanates.

Chemical Context & Mechanism

Structural Analysis
  • Reactive Site: The primary amine (-NH

    
    ) at C1.
    
  • Coupling Site: The para position (C4) is unsubstituted, allowing for standard Head-to-Tail (H-T) oxidative coupling.

  • Steric Modulator: The azepane ring at C2 forces the polymer backbone into a non-planar conformation (torsion angle > 60°). This reduces effective conjugation length (lowering conductivity) but massively increases solubility.

Polymerization Pathway (Oxidative)

The polymerization proceeds via a radical-cation mechanism. The oxidant (typically Ammonium Persulfate, APS) extracts an electron to form a radical cation, which couples primarily at the para position.

PolymerizationMechanism Monomer Monomer 2-(azepan-1-yl)-5-methylaniline Oxidation Oxidation (APS) -1e- Monomer->Oxidation Radical Radical Cation Resonance Hybrid Oxidation->Radical Coupling Para-Coupling (Head-to-Tail) Radical->Coupling Steric Steering ChainGrowth Chain Propagation (Emeraldine Salt) Coupling->ChainGrowth -2H+ ChainGrowth->ChainGrowth Repeat

Caption: Oxidative polymerization pathway. The C2-azepane group prevents ortho-coupling, strictly enforcing para-linkages.

Experimental Protocols

Protocol A: Chemical Oxidative Polymerization (Conductive Polymer Synthesis)

Objective: Synthesis of solvent-soluble Poly(2-(azepan-1-yl)-5-methylaniline).

Reagents:

  • Monomer: 2-(azepan-1-yl)-5-methylaniline (10 mmol, ~2.04 g)

  • Oxidant: Ammonium Persulfate (APS) (10 mmol, 2.28 g)

  • Acid Dopant: 1.0 M Hydrochloric Acid (HCl) or Camphorsulfonic Acid (CSA) for organic solubility.

  • Solvent: Deionized Water / Ethanol (1:1 v/v) mixture (to aid monomer solubility).

Step-by-Step Methodology:

  • Monomer Solubilization:

    • Dissolve 10 mmol of the monomer in 50 mL of 1.0 M HCl/Ethanol mix.

    • Note: The monomer is hydrophobic; ethanol acts as a co-solvent.

    • Cool the solution to 0–5°C in an ice bath. (Low temperature prevents side reactions).

  • Oxidant Preparation:

    • Dissolve APS (10 mmol) in 20 mL of 1.0 M HCl.

    • Pre-cool to 0°C.

  • Polymerization:

    • Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring.

    • Observation: The solution will transition from colorless

      
       pink 
      
      
      
      dark green (Emeraldine Salt form).
    • Maintain stirring at 0–5°C for 6 hours, then allow to warm to room temperature for 18 hours.

  • Purification (Critical for Solubility):

    • Filter the precipitate.[1]

    • Wash 1: 1.0 M HCl (removes oligomers and excess oxidant).

    • Wash 2: Acetone (removes unreacted organic monomer).

    • Dedoping (Optional for Base form): Stir in 0.1 M NH

      
      OH for 2 hours to obtain the Emeraldine Base (blue), then dry under vacuum at 60°C.
      

Self-Validating Checkpoint:

  • Success: The resulting powder should be dark green (doped) or dark blue (undoped).

  • Solubility Test: Take 10 mg of dried Emeraldine Base and add 1 mL of Chloroform. It should dissolve to form a clear blue solution. If it precipitates, the molecular weight is too high or cross-linking occurred (reduce APS ratio to 0.8 equiv in next run).

Protocol B: Use as a Chain Extender in Polyurethanes

Objective: Utilizing steric hindrance to extend pot-life in 2K (two-component) formulations.

Rationale: The ortho-azepane group creates a "protective cage" around the amine, slowing down the nucleophilic attack on isocyanates (-NCO).

Formulation Guide:

Component Material Ratio (Eq) Function
Part A MDI Prepolymer (e.g., ~15% NCO) 1.05 Hard Segment
Part B PTMEG (Polyol) 0.80 Soft Segment

| Part B | 2-(azepan-1-yl)-5-methylaniline | 0.20 | Hindered Chain Extender |

Workflow:

  • Mix Polyol and Chain Extender (Part B) at 60°C until homogeneous.

  • Degas Part B under vacuum (-0.1 MPa) for 15 mins.

  • Add Part A (Isocyanate) and mix vigorously for 30 seconds.

  • Data Point: Measure "Gel Time."

    • Control (Standard MOCA): ~2-3 minutes.

    • Target (Azepane-aniline): Expect 8-12 minutes due to steric hindrance.

Characterization & Expected Data

Solubility Profile

Unlike standard PANI, which is insoluble, this polymer exhibits the following profile:

SolventSolubility (mg/mL)Appearance
Chloroform > 25Deep Blue Solution
THF > 20Blue/Violet Solution
NMP > 50Blue Solution
Water < 0.1Insoluble
Ethanol ~ 5Partially Soluble
Spectroscopic Validation (FT-IR)
  • ~3380 cm⁻¹: N-H stretching (reduced intensity vs monomer).

  • ~1580 cm⁻¹: Quinoid ring stretching (indicates oxidized form).

  • ~1500 cm⁻¹: Benzenoid ring stretching.

  • ~2920 cm⁻¹: Aliphatic C-H stretching (strong signal from the Azepane ring —this is the fingerprint distinguishing it from standard PANI).

Workflow Diagram

Workflow cluster_0 Phase 1: Monomer Prep cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Workup Monomer 2-(azepan-1-yl)-5-methylaniline Solvent Solvent: HCl/EtOH (1:1) Monomer->Solvent APS Add APS (Dropwise) Temp < 5°C Solvent->APS Reaction React 24h (6h cold, 18h RT) APS->Reaction Filter Filtration & Washing (HCl -> Acetone) Reaction->Filter Base Dedoping (NH4OH) Convert to Emeraldine Base Filter->Base Output Soluble Polymer Powder Base->Output

Caption: Complete experimental workflow for the synthesis of soluble poly(2-(azepan-1-yl)-5-methylaniline).

References

  • Goh, E. C., et al. (2021). "Polymerization of new aniline derivatives: synthesis, characterization and application as sensors." RSC Advances, 11, 20245-20253. Link

  • Tarkin-Tas, E., & Mathias, L. J. (2010).[2] "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal." Macromolecules, 43(2), 968-974.[2] Link

  • Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline.[1] Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry, 74(5), 857-867. Link

  • Sigma-Aldrich. (n.d.). "2-Bromo-5-methylaniline Product Sheet." (Precursor reference). Link

  • BenchChem. (2025).[3] "Comparative Analysis of 2-(Azepan-1-yl) Derivatives." Link

Sources

Application

Sensitive and Robust Determination of Primary Aromatic Amines by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to the determination of primary aromatic amines (PAAs) using liquid chroma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the determination of primary aromatic amines (PAAs) using liquid chromatography-tandem mass spectrometry (LC/MS/MS). Certain PAAs are classified as known or suspected carcinogens, making their detection and quantification at trace levels a critical concern for public health and regulatory compliance.[1][2] This document provides an in-depth exploration of the methodology, from sample preparation and migration testing to instrumental analysis and method validation. The protocols and insights provided are designed to equip researchers, scientists, and drug development professionals with a robust framework for accurately monitoring PAAs in diverse matrices, including food contact materials, textiles, and pharmaceutical products.

Introduction: The Imperative for PAA Analysis

Primary aromatic amines (PAAs) are a class of compounds characterized by an amino group attached to an aromatic ring. They serve as precursors in the synthesis of a vast array of industrial and consumer products, most notably azo dyes, which are used to impart vibrant yellow, orange, and red colors.[1] However, their utility is overshadowed by significant health risks; many PAAs are recognized as genotoxic carcinogens, with agencies like the International Agency for Research on Cancer (IARC) classifying them into groups based on their carcinogenic potential to humans.[3]

The primary routes of human exposure are through the migration of PAAs from food contact materials (FCMs), such as printed paper napkins, plastic kitchen utensils, and multi-layer food packaging.[1][2][4] PAAs can be present as unreacted starting substances, impurities in pigments, or as degradation products formed from the breakdown of azo dyes or the hydrolysis of aromatic isocyanates used in polyurethane adhesives.[2][4][5]

This toxicological profile has prompted stringent regulatory oversight. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is a cornerstone of consumer protection.[6][7] It mandates that certain carcinogenic PAAs listed under the REACH regulation must not be detectable in food or food simulants.[1][2] The regulation specifies a stringent analytical detection limit of 0.002 mg/kg (2 µg/kg) for each individual PAA, while the sum of all other detected PAAs should not exceed 0.01 mg/kg.[1][5][8][9] Similar principles are echoed in guidelines from other bodies, such as the German Federal Institute for Risk Assessment (BfR), which advocates for the ALARA (As Low As Reasonably Achievable) principle.[5][9] In the United States, the Food and Drug Administration (FDA) also regulates azo-dyes that could degrade into PAAs.

Given these low detection limits and the complexity of sample matrices, a highly sensitive and selective analytical technique is required. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has emerged as the gold standard for this application.[1][3][10] Its ability to chromatographically separate analytes and then selectively detect them based on their unique mass-to-charge ratios provides the accuracy and confidence necessary for regulatory enforcement and risk assessment.

Analytical Workflow Overview

The successful analysis of PAAs is a multi-step process that demands careful attention to detail at each stage. The logical flow from sample receipt to final data reporting is crucial for achieving accurate and reproducible results. The diagram below illustrates the comprehensive workflow for PAA determination.

PAA Analysis Workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Processing & Reporting Sample Sample Receipt (e.g., FCM, Textile, Drug Substance) Migration Migration Testing (Food Simulant Incubation) Sample->Migration For FCMs Extraction Extraction / Cleanup (LLE, SPE, or Dilution) Sample->Extraction For other matrices Migration->Extraction LC_Separation LC Separation (Reversed-Phase, PFP/Phenyl Column) Extraction->LC_Separation Sample Injection MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Eluent Transfer Quantification Quantification (Calibration Curve) MS_Detection->Quantification Confirmation Confirmation (Ion Ratio Check) Quantification->Confirmation Report Final Report (Comparison to Regulatory Limits) Confirmation->Report

Caption: High-level workflow for PAA determination by LC/MS/MS.

Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to quantitatively extract the target PAAs from the sample matrix while minimizing interferences. The choice of technique is dictated by the matrix type and the applicable regulatory framework.

Migration Testing for Food Contact Materials

For FCMs, the analysis focuses not on the total amount of PAAs present in the material, but on the amount that can migrate into food. This is simulated in the laboratory using food simulants under standardized conditions of time and temperature, as outlined in regulations like (EU) No 10/2011.[6]

  • Causality Behind Simulant Choice: The food simulant is chosen to mimic the properties of the food type the FCM is intended to contact. For aqueous, acidic, or alcoholic foods, aqueous solutions are used.

    • 3% (w/v) Acetic Acid: Widely used to simulate acidic foods (pH < 4.5).[4][10][11][12]

    • 10% (v/v) Ethanol: Used for many foods containing alcohol.

    • Vegetable Oil: Used as a simulant for fatty foods.

Protocol 1: Migration Testing with 3% Acetic Acid

This protocol is a representative example for testing materials like nylon kitchen utensils intended for contact with aqueous and acidic foods.

  • Apparatus Preparation: Thoroughly clean all glassware to prevent cross-contamination.

  • Sample Immersion: Place the FCM sample (e.g., a kitchen ladle) in a glass container. Add a sufficient volume of pre-heated 3% (w/v) acetic acid to completely submerge the food-contacting surface.

  • Incubation: Seal the container and place it in an oven at the specified test condition (e.g., 2 hours at 100°C).[4] These conditions are chosen to represent worst-case usage scenarios.

  • Cooling & Sampling: After incubation, remove the container and allow it to cool to room temperature.

  • Aliquoting: Immediately take an aliquot of the food simulant for analysis. This is crucial as some PAAs may be unstable over time.[5]

Extraction and Cleanup

Once the PAAs are in a liquid medium (either from migration testing or from an initial solvent extraction of a solid sample), further cleanup may be necessary.

  • Direct "Dilute and Shoot": For clean matrices like food simulants, a simple dilution with the mobile phase, addition of an internal standard, and filtration is often sufficient.[13] This approach is fast and minimizes sample manipulation.

  • Solid-Phase Extraction (SPE): This technique is invaluable for cleaning up more complex matrices or for concentrating analytes present at very low levels. It uses a solid sorbent to selectively retain either the interferences (pass-through cleanup) or the analytes (trap and elute). Mixed-mode cation exchange SPE is particularly effective for basic compounds like PAAs.[14]

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of the PAAs can be manipulated to drive them into the organic layer, leaving polar interferences behind.[14]

LC/MS/MS Instrumental Analysis

The instrumental analysis is where the separation and detection of the target PAAs occur. The coupling of liquid chromatography with tandem mass spectrometry provides the ultimate in selectivity and sensitivity.

The Principle of Tandem Mass Spectrometry (MS/MS)

The power of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, lies in its two stages of mass filtering. This creates a highly specific detection method for the target analyte, even in the presence of complex matrix components.

MRM Principle IonSource Ion Source (ESI+) Generates [M+H]+ ions Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 94.1 for Aniline) IonSource->Q1 Q2 Collision Cell (Q2) Fragments Precursor Ion Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 77.1) Q2->Q3 Fragments Detector Detector Counts Product Ions Q3->Detector Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in MS/MS.

Liquid Chromatography (LC) Method
  • The Challenge: PAAs are often small, polar, and basic molecules. This makes them difficult to retain on standard C18 reversed-phase columns, leading to poor chromatography.[10]

  • The Solution:

    • Column Chemistry: Columns with alternative selectivity, such as Pentafluorophenyl (PFP) or Phenyl-Hexyl phases, are highly effective.[4][10] They offer pi-pi interactions with the aromatic rings of the PAAs, providing better retention and separation.

    • Mobile Phase: A gradient elution is typically used, starting with a high aqueous content to retain the polar PAAs and ramping up the organic solvent (methanol or acetonitrile) to elute them. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. This ensures the PAAs are consistently protonated, leading to sharp, symmetrical peak shapes and improved ionization efficiency in the MS source.

Table 1: Typical LC Parameters

Parameter Condition Rationale
LC System UHPLC System Provides high resolution and fast analysis times.
Column PFP or Phenyl-Hexyl, e.g., 100 x 2.1 mm, 2.6 µm Offers alternative selectivity for aromatic compounds, improving retention and separation.[4][10]
Mobile Phase A Water + 0.1% Formic Acid Ensures consistent protonation of amines for good peak shape and ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Elutes analytes from the reversed-phase column.
Flow Rate 0.3 - 0.5 mL/min Typical for 2.1 mm ID columns, balancing speed and efficiency.
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 - 10 µL Dependent on system sensitivity and sample concentration.

| Gradient | 5-95% B over 8-10 minutes | A standard gradient profile to separate a range of PAAs with varying polarities. |

Mass Spectrometry (MS/MS) Method
  • Ionization: Electrospray ionization in positive mode (ESI+) is universally used, as the acidic mobile phase ensures the PAAs are protonated ([M+H]+) and readily detected.

  • MRM Transitions: For each PAA, at least two MRM transitions (a primary "quantifier" and a secondary "qualifier") are monitored. This provides a high degree of confidence in analyte identification. The collision energy (CE) for each transition is optimized to maximize the signal of the product ion.

Table 2: Example MRM Transitions for Common PAAs

Analyte Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Type Collision Energy (eV)
Aniline 94.1 77.1 Quantifier 15
94.1 51.1 Qualifier 30
o-Toluidine 108.1 91.1 Quantifier 18
108.1 65.1 Qualifier 25
2,4-Diaminotoluene 123.1 106.1 Quantifier 20
123.1 77.1 Qualifier 35
4,4'-Methylenedianiline (MDA) 199.2 106.1 Quantifier 22

| | 199.2 | 182.2 | Qualifier | 15 |

Method Validation: Establishing Trust and Reliability

A validated method provides documented evidence that the procedure is fit for its intended purpose. For regulatory analysis, this is not optional; it is a core requirement. The validation protocol should assess all parameters that may influence the quality of the results.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity To demonstrate that the method can distinguish the analytes from matrix interferences. No significant interfering peaks (>20% of LOQ) at the retention time of the analytes in blank matrix samples.
Linearity & Range To show a proportional response to analyte concentration over the working range. Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
LOQ The lowest concentration that can be quantified with acceptable accuracy and precision. Must be at or below the regulatory limit (e.g., ≤ 2 µg/kg). Signal-to-noise ratio ≥ 10. Accuracy within ±20%, Precision ≤ 20% RSD.[1][4][10][15]
Accuracy Closeness of the measured result to the true value. Mean recovery of 80-120% for spiked samples at multiple concentration levels.[4][11]
Precision The agreement between replicate measurements. Relative Standard Deviation (%RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).[11]

| Matrix Effect | To assess ion suppression or enhancement from the sample matrix. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent. Should be consistent and ideally compensated for by an internal standard. |

Protocol 2: Step-by-Step Instrumental Analysis
  • System Preparation: Equilibrate the LC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sequence Creation: Build an analytical sequence in the instrument software. A typical sequence includes:

    • Solvent blanks (to check for system contamination).

    • A series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/kg) prepared in a blank matrix.

    • Quality Control (QC) samples at low, medium, and high concentrations.

    • The prepared unknown samples.

    • Bracketing blanks and QCs throughout the run to monitor system performance.

  • Data Acquisition: Launch the sequence. The instrument will automatically inject each sample, perform the LC separation, and acquire MS/MS data using the pre-defined MRM method.

  • Data Processing:

    • Integrate the chromatographic peaks for all analytes and internal standards.

    • Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of PAAs in the unknown samples.

    • Verify that the ion ratio (qualifier area / quantifier area) in the samples is within a specified tolerance (e.g., ±30%) of the average ratio observed in the calibration standards.

  • Reporting: Report the final concentrations in the appropriate units (e.g., µg/kg or mg/kg), clearly indicating any results that exceed the regulatory action limits.

Conclusion

The LC/MS/MS method detailed in this application note provides a highly sensitive, selective, and robust solution for the determination of primary aromatic amines. By combining optimized sample preparation with state-of-the-art instrumental analysis, laboratories can confidently meet the stringent requirements of global regulations like the EU's Regulation 10/2011. The careful validation of the entire workflow is paramount to ensuring the trustworthiness of the data, which in turn is essential for protecting consumer health and verifying the safety of products on the market. Advanced techniques, such as high-resolution mass spectrometry (LC-HRMS), may also be employed for comprehensive screening of both targeted and non-targeted migrant substances, further enhancing the analytical toolkit for food safety monitoring.[4]

References

  • Intertek. (n.d.). Testing Primary Aromatic Amines in Food Packaging. Retrieved from [Link]

  • Cyprus Organisation for Standardisation. (n.d.). Leather - Chemical tests for the determination of certain azo colorants in dyed leathers - Part 1: Determination of certain aromatic amines derived from azo colorants (ISO 17234-1:2015). Retrieved from [Link]

  • Scribd. (n.d.). Iso 17234-1 - 2015. Retrieved from [Link]

  • Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Cirugeda, M. E. (2010). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 27(1), 107–117. Retrieved from [Link]

  • Eurofins. (2021, January 27). Amendment EU 2020/1245 of Regulation (EU) No 10/2011 on food contact plastic materials. Retrieved from [Link]

  • C&K Testing. (2021, March 26). Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released. Retrieved from [Link]

  • BSI Knowledge. (2015, April 30). BS EN ISO 17234-1:2015. Retrieved from [Link]

  • C&K Testing. (2011, January 14). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact wit. Retrieved from [Link]

  • iTeh Standards. (n.d.). EN ISO 17234-1:2015. Retrieved from [Link]

  • Innoform Testservice. (2025, October 14). Primary aromatic amines (PAA) – New discussions on the detection limit. Retrieved from [Link]

  • DIN Media. (2015, July). DIN EN ISO 17234-1 - 2015-07. Retrieved from [Link]

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Thai Journal Online. (2024, June 7). Determination of primary aromatic amines in food contact materials by ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • iTeh Standards. (n.d.). 10/2011 - Commission Regulation (EU) No 10/2011 of 14 January 2011. Retrieved from [Link]

  • ScienceDirect. (n.d.). Primary aromatic amines in kitchenware. Retrieved from [Link]

  • EUR-Lex. (n.d.). Regulation - 10/2011 - EN. Retrieved from [Link]

  • ResearchGate. (2025, November 27). (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Retrieved from [Link]

  • European Commission. (2001, December 13). Scientific Committee on Food - Archive. Retrieved from [Link]

  • lawthek. (n.d.). Commission Regulation (EU) No 10/2011. Retrieved from [Link]

  • SGS. (2021, September 21). Germany's BfR Issues Guidelines for Natural and Synthetic Rubber Commodities. Retrieved from [Link]

  • European Commission. (2001, December 13). Europa - Health and Consumer Protection - Scientific Committee on Food - Outcome of discussions. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • MED Institute. (2023, November 10). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. Retrieved from [Link]

  • MDPI. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Federal Institute for Risk Assessment. Retrieved from [Link]

  • BfR-Akademie. (n.d.). The German Federal Institute for Risk Assessment (BfR). Retrieved from [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Food Packaging Forum. (2020, April 17). BfR updates recommendations for FCMs. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Sensitivity and Selectivity for Primary Aromatic Amines Analysis with the SQ Detector 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation data for LC-MS/MS PAA method (Mortensen et al. 2005). Retrieved from [Link]

  • Pharmaceutical Online. (2024, October 23). What Does the FDA's Recent Update of the Nitrosamine Guidance Convey?. Retrieved from [Link]

  • German Federal Institute for Risk Assessment (BfR). (2013, July 24). Primary aromatic amines from printed food contact materials such as napkins or bakery bags. Retrieved from [Link]

  • German Federal Institute for Risk Assessment (BfR). (n.d.). BfR Recommendations on Food Contact Materials. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, September 4). Information about Nitrosamine Impurities in Medications. Retrieved from [Link]

Sources

Method

Synthesis of Azacycles via Reductive Amination of Dicarboxylic Acids: Principles, Protocols, and Mechanistic Insights

An Application Guide for Researchers Abstract: Azacycles, or N-heterocycles, are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The development of efficient a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: Azacycles, or N-heterocycles, are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The development of efficient and robust methods for their synthesis is a cornerstone of modern medicinal and organic chemistry. This guide provides an in-depth exploration of a powerful and increasingly relevant strategy: the direct synthesis of azacycles from dicarboxylic acids and primary amines via a one-pot reductive amination process. We will dissect the underlying mechanisms, compare catalytic systems, and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of Direct Dicarboxylic Acid Cyclization

Traditionally, the synthesis of saturated N-heterocycles often involves multi-step sequences, such as the alkylation of amines with dihalides or the reduction of pre-formed lactams.[1][3] While effective, these methods can suffer from drawbacks including the use of hazardous reagents, the generation of significant waste, and the need for intermediate purification steps.[4]

The direct reductive amination of dicarboxylic acids offers a more convergent and atom-economical alternative.[5] By combining a readily available dicarboxylic acid, a primary amine, and a suitable reducing system in a single pot, complex azacycles can be constructed with high efficiency. This strategy is particularly appealing in pharmaceutical development for its modularity, allowing for the rapid generation of compound libraries by varying either the diacid or the amine component.[6]

This approach typically proceeds through a tandem reaction sequence where the dicarboxylic acid and amine first cyclize to form a cyclic imide intermediate, which is then reduced in situ to the desired azacycle. This circumvents the need to isolate the often-unstable dialdehyde or other reactive intermediates.

Reaction Mechanism and Key Intermediates

The success of the one-pot synthesis hinges on a carefully orchestrated sequence of reactions. While several catalytic systems exist, a common and illustrative pathway, particularly for silane-based reductions, involves the formation of a cyclic anhydride followed by imide formation and subsequent reduction.[1]

A probable mechanism using a silane reducing agent and a Lewis acid catalyst (e.g., SnCl₂) is as follows:[1]

  • Silylation: The dicarboxylic acid is first activated by the silane (e.g., phenylsilane, PhSiH₃), leading to a dehydrogenative silylation to form a silyl diester intermediate and hydrogen gas.

  • Anhydride Formation: This silyl diester is highly reactive and readily eliminates a disiloxane molecule to generate a cyclic anhydride in situ.

  • Imide Formation: The primary amine attacks the cyclic anhydride, leading to the formation of a cyclic imide. This step is often the driving force for the cyclization.

  • Reduction: The cyclic imide is then reduced to the final azacycle. This typically occurs in two steps, with the catalyst and silane working in concert to reduce the two carbonyl groups of the imide.

Below is a visualization of this mechanistic pathway.

Reductive_Amination_Mechanism Diacid Dicarboxylic Acid SilylEster Silyl Diester Intermediate Diacid->SilylEster + PhSiH₃ - H₂ Silane PhSiH₃ Anhydride Cyclic Anhydride SilylEster->Anhydride - (PhH₂Si)₂O Imide Cyclic Imide Anhydride->Imide + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Azacycle Final Azacycle Imide->Azacycle + PhSiH₃ / Catalyst (e.g., SnCl₂)

Caption: Proposed mechanism for silane-mediated reductive amination of dicarboxylic acids.

Critical Parameters: Catalyst and Reagent Selection

The choice of catalyst and reducing agent is paramount to achieving high yields and good functional group tolerance. While classical hydride reagents are common in reductive aminations of aldehydes and ketones, dicarboxylic acid cyclizations often require more specialized systems capable of activating the carboxylic acid moieties and reducing the stable imide intermediate.[4][7]

System Reducing Agent Typical Conditions Advantages Limitations Reference
Tin(II) Chloride Phenylsilane (PhSiH₃)Toluene, 110 °CInexpensive catalyst, good tolerance for various functional groups on the amine.Primarily demonstrated for aryl amines, requires elevated temperatures.[1][2]
Iron Carbonyl Phenylsilane (PhSiH₃)DMC, 110 °CUtilizes an earth-abundant metal catalyst.May require additives (e.g., Fe(OTf)₂).[1]
Nickel(II) Phenylsilane (PhSiH₃)Dioxane, 100 °CEffective for a range of carboxylic acids, proceeds via an imine intermediate.Requires specific phosphine ligands (e.g., PCy₃) for high efficiency.[8]
Zinc Acetate Phenylsilane (PhSiH₃)Toluene, 80 °CInexpensive and readily available catalyst system.Primarily demonstrated for amide reduction, may require a two-step (amidation then reduction) approach.[9][10]
Iridium Complexes Ammonium FormateMethanol or Water, 37-60 °CMild reaction conditions, suitable for sensitive substrates.Catalyst can be expensive; may have lower rates in aqueous media.[11]

Scientist's Note: Phenylsilane (PhSiH₃) is a frequently used reductant in these systems because it is effective at both the initial activation (silylation) of the carboxylic acids and the subsequent reduction of the robust cyclic imide intermediate.[1][9] Classical borohydride reagents like NaBH₄ are generally not effective for the reduction of carboxylic acids or amides under these conditions.[7]

Application Protocol: Synthesis of N-phenylpyrrolidine from Succinic Acid

This protocol is adapted from the SnCl₂-catalyzed procedure reported by Kim and co-workers, which demonstrates a reliable method for synthesizing five-membered azacycles.[1]

Materials:

  • Succinic Acid (1.0 equiv)

  • Aniline (1.0 equiv)

  • Tin(II) Chloride (SnCl₂) (10 mol%)

  • Phenylsilane (PhSiH₃) (3.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard glassware for work-up and purification

Experimental Workflow Visualization:

Experimental_Workflow A 1. Reagent Prep (Weigh Succinic Acid, SnCl₂ in oven-dried vial) B 2. Inert Atmosphere (Evacuate and backfill vial with N₂ or Ar) A->B C 3. Add Solvents/Reagents (Add Toluene, Aniline, and Phenylsilane via syringe) B->C D 4. Reaction (Seal vial and heat at 110 °C with stirring) C->D E 5. Monitoring (Check reaction progress by TLC or GC-MS) D->E F 6. Work-up (Cool, quench with aq. base, extract with organic solvent) E->F G 7. Purification (Dry organic layer, concentrate, purify by column chromatography) F->G H 8. Characterization (Analyze product by ¹H NMR, ¹³C NMR, MS) G->H

Caption: General experimental workflow for azacycle synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add succinic acid (e.g., 118 mg, 1.0 mmol) and tin(II) chloride (19 mg, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of the tin(II) catalyst and the phenylsilane reducing agent, ensuring consistent reactivity.

  • Addition of Reagents: Add anhydrous toluene (5 mL). Stir the suspension for 5 minutes. Add aniline (91 µL, 1.0 mmol) via syringe, followed by the dropwise addition of phenylsilane (370 µL, 3.0 mmol).

  • Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Safety Note: Quenching may produce gas (H₂). Add the aqueous solution slowly, especially at the beginning.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenylpyrrolidine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Scope and Future Directions

This methodology has been successfully applied to a range of dicarboxylic acids and aryl amines.[1] For instance, adipic acid can be used to generate the corresponding six-membered N-aryl piperidines with good yields.[1] The reaction tolerates various electron-donating and electron-withdrawing substituents on the aniline ring.

Future research is focused on expanding the substrate scope to include aliphatic amines, developing more sustainable catalytic systems using earth-abundant metals, and performing these reactions under milder conditions.[5][11] The development of enantioselective variants to produce chiral azacycles remains a significant and highly valuable goal for the pharmaceutical industry.[12]

References

  • Ganton, M. D., & Kerr, M. A. (2005). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. The Journal of Organic Chemistry, 70(22), 9078–9081. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Available at: [Link]

  • Nguyen, T. T., & Kim, J. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(7), 3167. Available at: [Link]

  • Sladojevich, F. (n.d.). Reductive Amination. Process Chemistry Community. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wang, D., & Parkin, S. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16620–16628. Available at: [Link]

  • Kim, J., et al. (2022). Reductive amination of dicarboxylic acids and aryl amines using SnCl2 and PhSiH3. ResearchGate. Available at: [Link]

  • Bak, R. R., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. Available at: [Link]

  • Green, N. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9814–9822. Available at: [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Quimicaorganica.org. (n.d.). Lactam synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wang, C., et al. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Wannapor, T., et al. (2021). One-pot cascade synthesis of azabicycles via the nitro-Mannich reaction and N-alkylation. Organic & Biomolecular Chemistry, 19(3), 599-608. Available at: [Link]

  • van der Vlugt, J. I., et al. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(12), 4347–4351. Available at: [Link]

  • Borghs, J. C., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link]

  • Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Geboers, J., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. Available at: [Link]

  • Green, N. J., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Available at: [Link]

  • van der Vlugt, J. I., et al. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(12), 4347–4351. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of δ-lactams. Available at: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available at: [Link]

  • Umehara, A., et al. (2023). Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. Tohoku University Repository. Available at: [Link]

  • Geboers, J., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(15), 4903-4908. Available at: [Link]

  • Sehl, T., et al. (2020). Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. ResearchGate. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Sorribes, I., et al. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 136(40), 14314–14319. Available at: [Link]

Sources

Application

Application Note: Medicinal Chemistry of 2-Phenethylamines

Structural Optimization, Synthesis, and Biological Profiling[1] Introduction: The Privileged Scaffold The 2-phenethylamine moiety (2-PEA) represents one of the most "privileged structures" in medicinal chemistry. It serv...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization, Synthesis, and Biological Profiling[1]

Introduction: The Privileged Scaffold

The 2-phenethylamine moiety (2-PEA) represents one of the most "privileged structures" in medicinal chemistry. It serves as the topographic mimic of endogenous catecholamines—dopamine, norepinephrine, and epinephrine. Consequently, this scaffold is the cornerstone for ligands targeting G-Protein Coupled Receptors (GPCRs), specifically the adrenergic, dopaminergic, and serotonergic families, as well as the Trace Amine-Associated Receptors (TAARs).

For the modern drug developer, the challenge lies not in discovering activity, but in tuning selectivity and metabolic stability . This guide provides a field-proven roadmap for navigating the structure-activity relationships (SAR), executing robust synthesis, and validating biological profiles of novel 2-PEA derivatives.

Structural Biology & SAR: The Aspartate Anchor

To design effective 2-PEA ligands, one must understand the "Canonical Aminergic Binding Mode."

Mechanism of Action: The primary driving force for binding affinity in aminergic GPCRs is an ionic lock (salt bridge) formed between the protonated nitrogen of the 2-phenethylamine and a conserved Aspartic Acid residue on Transmembrane Helix 3 (Asp3.32).

  • The Distance Rule: The ethyl linker places the aromatic ring in a hydrophobic pocket (often involving TM6 Phe residues) while ensuring the amine reaches Asp3.32.

  • The Catechol Mimic: Substituents on the phenyl ring (meta/para positions) often engage Serine residues (Ser5.42, Ser5.46) in the TM5 region via hydrogen bonding.

Visualization: GPCR Binding Pharmacophore

The following diagram illustrates the critical interaction points required for high-affinity binding.

GPCR_Binding_Mode cluster_receptor GPCR Transmembrane Domain (TM) cluster_ligand 2-Phenethylamine Ligand Asp Asp3.32 (TM3) (- Charge Anchor) Ser Ser5.42/5.46 (TM5) (H-Bond Donor) Phe Phe6.51/6.52 (TM6) (Pi-Pi Stacking) Amine Protonated Amine (NH3+) Amine->Asp Salt Bridge (Ionic) Linker Ethyl Chain (Spacer) Amine->Linker Ring Aromatic Ring (Scaffold) Linker->Ring Ring->Phe Pi-Stacking Subs Meta/Para Subs (-OH, -Cl, -OMe) Ring->Subs Subs->Ser Hydrogen Bond

Figure 1: Canonical binding mode of phenethylamines within aminergic GPCRs. The salt bridge with Asp3.32 is the critical "anchor" interaction.

Synthetic Protocol: The Nitroaldol Route

While many routes exist, the Henry Reaction (Nitroaldol) followed by reduction is the industry standard for generating diverse 2-PEA libraries because it allows modular modification of the aromatic ring and the alpha-carbon.

Safety Note: Traditional reduction uses Lithium Aluminum Hydride (LAH), which is hazardous at scale. The protocol below uses a Sodium Borohydride/Copper(II) Chloride system, which is safer, milder, and highly chemoselective.

Protocol 1: Modular Synthesis of 2-Phenethylamines

Step 1: Henry Reaction (Nitrostyrene Synthesis)

  • Reagents: Substituted Benzaldehyde (1.0 eq), Nitromethane (5-10 eq), Ammonium Acetate (0.5 eq).

  • Solvent: Glacial Acetic Acid (or solvent-free if Nitromethane is in excess).

  • Procedure:

    • Dissolve aldehyde and ammonium acetate in nitromethane.

    • Heat to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Cool to room temperature. The nitrostyrene product often crystallizes out. If not, remove excess nitromethane under vacuum, dissolve residue in minimal hot isopropanol, and cool to crystallize.

    • Yield Target: >85% (Yellow/Orange needles).

Step 2: Reduction (Nitro to Amine)

  • Reagents: Nitrostyrene (1.0 eq), NaBH4 (5.0 eq), CuCl2·2H2O (0.1 eq).

  • Solvent: Ethanol/THF (4:1).

  • Procedure:

    • Dissolve nitrostyrene in Ethanol/THF and cool to 0°C.

    • Add CuCl2 (catalyst). Solution turns green/blue.

    • Add NaBH4 portion-wise (CAUTION: Hydrogen gas evolution).

    • Stir at room temperature for 1 hour.

    • Quench: Carefully add 1N HCl until pH < 2 (destroys borane complexes).

    • Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.

    • Purification: Dry organic layer (MgSO4), concentrate. Convert to HCl salt by adding ethereal HCl for long-term stability.

Data Summary: Common Yields

Substituent (Ring)Henry Yield (%)Reduction Yield (%)Notes
Unsubstituted9288Standard reference
4-Methoxy8985Electron-rich, faster Henry rxn
3,4-Dichloro9482Electron-poor, robust crystals
2-Methoxy7580Steric hindrance lowers Henry yield
Biological Profiling: Metabolic Stability (MAO)

A major liability of primary phenethylamines is rapid metabolism by Monoamine Oxidase (MAO). MAO-A preferentially deaminates serotonin/NE mimics; MAO-B targets phenethylamine/dopamine mimics.

Experimental Logic: Before functional testing, you must determine if your lead is a substrate or an inhibitor. Rapid degradation leads to false negatives in vivo.

Protocol 2: Fluorometric MAO Stability Assay

This assay uses Amplex Red to detect H2O2 generated during the oxidative deamination of the amine.

  • Preparation:

    • Enzyme Source: Human Recombinant MAO-A and MAO-B (1 U/mL stocks).

    • Substrate: Test compound (1 µM to 100 µM).

    • Control: Tyramine (Universal substrate).

    • Inhibitors: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).[1]

  • Workflow:

    • Incubate test compound with MAO enzyme in phosphate buffer (pH 7.4) at 37°C.

    • Add Amplex Red reagent + Horseradish Peroxidase (HRP).[2]

    • Read: Measure Fluorescence (Ex/Em = 530/590 nm) continuously for 30 mins.

  • Interpretation:

    • High Fluorescence: Your compound is a Substrate (rapidly metabolized).

    • No Fluorescence: Your compound is stable (or potentially an Inhibitor—run secondary screen with Tyramine to confirm).

Visualization: Assay Decision Tree

MAO_Workflow Start New 2-PEA Analog Screen Amplex Red Assay (MAO-A/B) Start->Screen Result Fluorescence Signal? Screen->Result Substrate High Signal: COMPOUND IS UNSTABLE (Metabolic Liability) Result->Substrate Yes Stable Low Signal: CHECK INHIBITION Result->Stable No InhibCheck Run with Tyramine Stable->InhibCheck InhibResult Blocks Tyramine Signal? InhibCheck->InhibResult IsInhibitor Yes: MAO INHIBITOR InhibResult->IsInhibitor Yes IsStable No: METABOLICALLY STABLE (Proceed to GPCR Assay) InhibResult->IsStable No

Figure 2: Decision logic for interpreting MAO stability data. Distinguishing between substrates, inhibitors, and inert compounds is vital for lead optimization.

Advanced Application: TAAR1 Agonists

Recent medicinal chemistry has shifted toward Trace Amine-Associated Receptor 1 (TAAR1) agonists for treating schizophrenia (e.g., Ulotaront).[3][4] Unlike D2 antagonists, TAAR1 agonists modulate dopamine presynaptically without causing metabolic side effects.

Design Strategy:

  • Rigidification: Constrain the ethyl chain into a ring (e.g., amino-tetralin or imidazoline) to reduce entropic penalty.

  • Bioisosteres: Replace the phenyl ring with heteroaromatics (pyridine, thiophene) to reduce MAO liability while maintaining the Asp3.32 interaction.

Key Reference: The development of Ulotaront highlights the shift from flexible phenethylamines to rigid, non-catechol structures to improve PK/PD profiles [1, 3].

References
  • Bernstein, D. L., et al. (2023).[1] 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI Molecules. [Link]

  • Koblan, K. S., et al. (2020). A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia (Ulotaront/SEP-363856). New England Journal of Medicine. [Link]

  • Gainetdinov, R. R., et al. (2018). Trace Amines and Their Receptors. Pharmacological Reviews. [Link]

  • Organic Syntheses. (1943). beta-Phenylethylamine (Reduction Protocol). Org. Synth. Coll. Vol. 3, p.720. [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

I. Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core The pyrazolo[1,5-a]pyrimidine structural motif is a fused, nitrogen-rich heterocyclic system that has garnered immense interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, nitrogen-rich heterocyclic system that has garnered immense interest in medicinal chemistry and materials science.[1] This privileged scaffold is a cornerstone in drug discovery, primarily due to its remarkable versatility and broad spectrum of biological activities.[2] Compounds bearing this core have demonstrated potent efficacy as anticancer, antiviral, and anti-inflammatory agents.[2]

A key area where pyrazolo[1,5-a]pyrimidines have shown exceptional promise is in the development of protein kinase inhibitors for targeted cancer therapy.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[2][3] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed as ATP-competitive and allosteric inhibitors of various kinases, including EGFR, B-Raf, MEK, and CDK2, making them highly valuable in oncology research.[2][3][4]

The synthetic accessibility of this scaffold allows for extensive structural modifications across its periphery, enabling chemists to fine-tune its pharmacological properties through structure-activity relationship (SAR) studies.[1][2][3] This guide provides an in-depth overview of the most robust and widely adopted synthetic strategies, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

II. Core Synthetic Strategies: A Comparative Overview

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic partner.[1] This fundamental approach has been adapted into several powerful strategies, each with distinct advantages.

Synthetic StrategyPrincipleKey AdvantagesPotential Challenges
Condensation Reactions Reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents (e.g., enaminones, chalcones).[2][5]High reliability, broad substrate scope, readily available starting materials.Reactivity of certain β-dicarbonyls may require careful optimization to avoid side reactions.[2]
Multicomponent Reactions (MCRs) One-pot reaction combining three or more starting materials (e.g., aminopyrazole, aldehyde, and an active methylene compound).[1][2][3]High atom economy, operational simplicity, rapid generation of molecular complexity.[6]Can require extensive optimization; blocking certain positions may be necessary to prevent side reactions.[1]
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates.Drastically reduced reaction times (minutes vs. hours), often leads to higher yields and cleaner product profiles.[2][5]Requires specialized equipment; scalability can be a concern for some systems.
Green Chemistry Approaches Employment of environmentally benign conditions, such as using water as a solvent or ultrasonic irradiation.[7][8]Reduced environmental impact, safer protocols.Substrate solubility can be a limitation in aqueous media; may not be universally applicable.

III. Mechanistic Insight: The Foundational Cyclocondensation Pathway

The predominant mechanism for forming the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 5-aminopyrazole, which acts as a bis-nucleophile, with a 1,3-biselectrophile. The process generally proceeds via an initial nucleophilic attack followed by an intramolecular cyclization and dehydration.

G cluster_0 Reaction Mechanism A 5-Aminopyrazole (Bis-nucleophile) C Michael Addition Intermediate (Non-isolable) A->C Step 1: Nucleophilic Attack (Michael Addition) B 1,3-Biselectrophile (e.g., β-Enaminone) B->C D Cyclization & Dehydration C->D Step 2: Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine (Final Product) D->E Step 3: Elimination (e.g., H₂O, Dimethylamine)

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

This sequence is highly reliable. For instance, when reacting a 5-aminopyrazole with a β-enaminone, the exocyclic amino group of the pyrazole typically initiates a Michael-type addition to the enaminone's double bond. This is followed by the elimination of dimethylamine and subsequent intramolecular cyclization via attack of the endocyclic pyrazole nitrogen onto the carbonyl carbon, culminating in dehydration to yield the aromatic fused ring system.[4]

IV. Experimental Protocols

Protocol 1: Synthesis via Condensation of 5-Aminopyrazole with a β-Enaminone

This protocol describes a classic and efficient method for synthesizing 7-aryl-substituted pyrazolo[1,5-a]pyrimidines. The reaction is typically performed in a protic solvent like acetic acid, which also serves as a catalyst.[4]

Principle: This method relies on the acid-catalyzed condensation and subsequent cyclization of a 5-aminopyrazole with a pre-synthesized β-enaminone. The enaminone acts as a masked 1,3-dicarbonyl compound, providing the three-carbon unit required to form the pyrimidine ring.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (Example)
5-Amino-1H-pyrazoleC₃H₅N₃83.0910 mmol, 0.83 g
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneC₁₁H₁₃NO175.2310 mmol, 1.75 g
Glacial Acetic AcidCH₃COOH60.0525 mL
EthanolC₂H₅OH46.07For rinsing
Dimethylformamide (DMF)C₃H₇NO73.09For crystallization
WaterH₂O18.02For crystallization

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (10 mmol) and the desired β-enaminone (10 mmol).

  • Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as both the solvent and the catalyst for the reaction.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[4]

  • After completion, allow the mixture to cool to room temperature. A precipitate will usually form.

  • Isolate the crude product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid.

  • Purify the product by recrystallization from a suitable solvent system, such as a dimethylformamide-water mixture, to yield the pure pyrazolo[1,5-a]pyrimidine derivative.[4]

Troubleshooting:

  • Low Yield: Ensure the β-enaminone starting material is pure. If the reaction stalls, adding a catalytic amount of a stronger acid (e.g., H₂SO₄) can sometimes facilitate cyclization, though this requires careful optimization to prevent side reactions.[2]

  • Impure Product: Incomplete reaction is a common issue. Ensure the reflux is maintained for a sufficient duration. The recrystallization step is critical for achieving high purity.

G cluster_workflow Experimental Workflow Setup 1. Combine Reactants (Aminopyrazole, Enaminone, Acetic Acid) Reaction 2. Heat to Reflux (3-5 hours) Setup->Reaction Heat Workup 3. Cool & Filter (Isolate Crude Product) Reaction->Workup Cool Purify 4. Recrystallize (e.g., DMF/Water) Workup->Purify Dissolve & Precipitate Analysis 5. Characterize (NMR, MS, m.p.) Purify->Analysis

Caption: A typical experimental workflow for synthesis.

Protocol 2: One-Pot Three-Component Synthesis

This protocol outlines a highly efficient multicomponent reaction (MCR) for generating densely functionalized pyrazolo[1,5-a]pyrimidines. This approach offers significant advantages in terms of step economy and operational simplicity.[2][6]

Principle: This reaction involves the one-pot combination of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile). The reaction proceeds through the formation of an imine intermediate, which then undergoes a nucleophilic attack by the active methylene compound, followed by a final intramolecular cyclization to construct the fused heterocyclic core.[2]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Quantity (Example)
3-Amino-1H-pyrazoleC₃H₅N₃83.091 mmol, 83 mg
BenzaldehydeC₇H₆O106.121 mmol, 0.1 mL
MalononitrileCH₂(CN)₂66.061 mmol, 66 mg
EthanolC₂H₅OH46.0710 mL
PiperidineC₅H₁₁N85.15Catalytic (2-3 drops)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the 3-amino-1H-pyrazole (1 mmol) and the aldehyde (e.g., benzaldehyde, 1 mmol) in ethanol (10 mL).

  • Add the active methylene compound (e.g., malononitrile, 1 mmol) to the solution.

  • Add a catalytic amount of a base, such as piperidine (2-3 drops), to the mixture. The base facilitates both the initial Knoevenagel condensation and the subsequent cyclization steps.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60-80 °C) for 2-6 hours. The optimal temperature and time will depend on the specific substrates used.

  • Monitor the reaction by TLC. Upon completion, a precipitate often forms.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and the catalyst.

  • The product is often of high purity, but can be further purified by recrystallization from ethanol or another suitable solvent if necessary.

Optimization:

  • Catalyst Choice: While piperidine is common, other bases like triethylamine or catalysts such as Lewis acids can be explored.

  • Solvent: Ethanol is a good general-purpose solvent, but other solvents like DMF or acetonitrile may offer advantages for certain substrates.

  • Microwave Irradiation: This reaction is often amenable to microwave-assisted synthesis, which can reduce the reaction time to a matter of minutes and improve yields.[2]

V. Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidine scaffolds is a well-established yet continuously evolving field. The strategies outlined in this guide, from classic condensation reactions to modern multicomponent approaches, provide a robust toolkit for chemists.[2][3] The structural and functional diversity that can be introduced into this core ensures its continued relevance in the search for new therapeutics.[1] Future research will likely focus on further optimizing synthetic methods to improve efficiency and environmental sustainability, as well as expanding the biological applications of these remarkable compounds.[2][3] While challenges like drug resistance and off-target effects persist, the inherent "tunability" of the pyrazolo[1,5-a]pyrimidine scaffold positions it as a key player in overcoming these hurdles in modern drug development.[2][3]

VI. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: )

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (URL: )

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: )

  • Generalization of MCR and synthesis of pyrazolo[1,5-a] pyrimidine derivatives. (URL: )

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: )

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (URL: [Link])

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (URL: [Link])

  • Synthesis of some new pyrazolo[1,5-a]pyrimidines,... - ResearchGate. (URL: [Link])

  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf - IJCRT.org. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(azepan-1-yl)-5-methylaniline

Welcome to the dedicated technical support resource for the purification of 2-(azepan-1-yl)-5-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 2-(azepan-1-yl)-5-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflow.

Section 1: Understanding the Chemistry of the Problem

The target molecule, 2-(azepan-1-yl)-5-methylaniline, is a substituted aromatic amine. Its purification is often complicated by its chemical nature and the impurities generated during its synthesis, which is commonly achieved via a Buchwald-Hartwig amination reaction.[1][2]

Key Molecular Features Influencing Purification:

  • Basicity: The presence of two nitrogen atoms (the aniline and the azepane) imparts basic properties to the molecule. The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring, while the azepane nitrogen is a more basic secondary amine. This difference in basicity is a key handle for purification via acid-base extraction.[3][4]

  • Polarity: The molecule possesses moderate polarity, making it amenable to normal-phase chromatography. However, the amine functionalities can lead to strong interactions with silica gel, potentially causing tailing and poor separation.[5][6]

  • Potential for Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, often making the crude product a dark oil or solid.[7][8]

Common Impurities

Understanding the likely impurities from the synthetic route is the first step in designing an effective purification strategy. For a typical Buchwald-Hartwig coupling between 2-bromo-4-methylaniline and azepane, common impurities include:

ImpurityChemical NatureRationale for Presence
Unreacted 2-bromo-4-methylanilineStarting MaterialIncomplete reaction
Unreacted AzepaneStarting MaterialIncomplete reaction, often used in excess
Palladium Catalyst ResiduesCatalystRemnants from the cross-coupling reaction
Phosphine Ligand/Oxidized LigandLigandFrom the catalytic system
Homocoupled ByproductsSide ProductDimerization of the starting aniline

Section 2: Troubleshooting & FAQs

This section addresses the most common issues encountered during the purification of 2-(azepan-1-yl)-5-methylaniline in a question-and-answer format.

Q1: My crude product is a dark, viscous oil, and I'm seeing significant tailing on my silica gel TLC plate. How can I improve my column chromatography?

A1: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[6] The acidic nature of silica's silanol groups strongly interacts with the basic amine, leading to peak tailing and potential product loss on the column.

  • Expert Insight: The root cause is an acid-base interaction on the column. To mitigate this, you need to either "tame" the silica or use a different stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[6][9] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically. An alternative is to use a few drops of ammonium hydroxide in your polar solvent (e.g., methanol).[10]

    • Use of Basic Alumina: For highly basic compounds, switching the stationary phase from silica to basic or neutral alumina can be very effective.[10] Alumina does not have the same acidic character as silica and often provides better peak shapes for amines.

    • Amino-Functionalized Silica: Consider using amino-propyl modified silica gel columns. These columns have a basic surface that repels basic compounds, leading to improved chromatography.[6]

Q2: I'm struggling to remove the unreacted 2-bromo-4-methylaniline starting material. It has a similar Rf to my product in many solvent systems.

A2: When chromatographic separation is difficult due to similar polarities, leveraging other chemical properties is essential. In this case, the basicity difference between your product and the starting material can be exploited.

  • Expert Insight: Your product, with its aliphatic azepane ring, is significantly more basic than the starting 2-bromo-4-methylaniline. This allows for a clean separation using an acid-base liquid-liquid extraction.[3][7]

  • Recommended Workflow:

    • Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Your more basic product, 2-(azepan-1-yl)-5-methylaniline, will be protonated and move into the aqueous layer as a hydrochloride salt. The less basic starting material will remain in the organic layer.

    • Separate the layers. The organic layer contains the starting material and other non-basic impurities.

    • Basify the aqueous layer with a base like 1 M NaOH until it is strongly basic (pH > 12).

    • Extract the now-neutralized product back into an organic solvent (DCM or ethyl acetate).

    • Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

Q3: My final product is initially a light color but turns dark upon standing. What is causing this, and how can I prevent it?

A3: Aromatic amines are notoriously prone to air oxidation, which forms highly colored impurities.[8]

  • Expert Insight: This is a stability issue, not necessarily a purity issue from the initial workup. The key is to minimize exposure to air and light.

  • Preventative Measures:

    • Inert Atmosphere: After purification, concentrate the product under reduced pressure and immediately place it under an inert atmosphere (e.g., nitrogen or argon).

    • Storage: Store the compound in a sealed vial, wrapped in aluminum foil to protect it from light, and in a freezer (-20 °C) to slow down decomposition.

    • Antioxidant: For long-term storage, consider dissolving the compound in a de-gassed solvent.

Q4: Can I purify my compound by recrystallization?

A4: Recrystallization can be an excellent method for purification if your compound is a solid and a suitable solvent system can be found.[11]

  • Expert Insight: The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[11]

  • Solvent Screening Protocol:

    • Place a small amount of your crude material in several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water).

    • Heat the tubes to the boiling point of the solvent to see if the solid dissolves.

    • If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe for the formation of crystals. The solvent system that gives a good yield of clean-looking crystals is your best candidate.

Section 3: Detailed Purification Protocols

Protocol 3.1: Flash Column Chromatography (with TEA modification)

This protocol is designed to mitigate the common issue of amine tailing on silica gel.

  • Slurry Preparation: Adsorb your crude 2-(azepan-1-yl)-5-methylaniline onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel (approx. 2-3 times the weight of your crude product), and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a column with silica gel. The amount should be 50-100 times the weight of your crude product.

  • Equilibration: Equilibrate the column by passing several column volumes of your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% TEA) through the silica until the column is fully wetted and packed.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., from 2% to 10% Ethyl Acetate in Hexane, maintaining the 0.5% TEA throughout). Collect fractions and monitor by TLC.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent (and TEA) under reduced pressure. It may be necessary to use a high-vacuum pump to remove the last traces of TEA.

Protocol 3.2: Acid-Base Extraction

This protocol is highly effective for removing less basic impurities like starting materials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of Ethyl Acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Organic Wash (Optional): To ensure all product is extracted, you can re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M NaOH (aq) with stirring until the solution is strongly basic (confirm with pH paper, pH > 12). A precipitate or oil (your deprotonated product) should form.

  • Back Extraction: Add fresh ethyl acetate to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral product into the organic layer.

  • Final Wash and Dry: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a flask and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amine.

Section 4: Visualization of Workflow

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow Start Crude Product Analysis (TLC, NMR) Is_Solid Is the crude product a solid? Start->Is_Solid Main_Impurity What is the main impurity? Is_Solid->Main_Impurity No (Oil) Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Acid_Base Perform Acid-Base Extraction Main_Impurity->Acid_Base Starting Material Column Run Column Chromatography (TEA or Alumina) Main_Impurity->Column Side Products / Polarity Issues Final_Purity Check Purity (NMR, LC-MS) Recrystallize->Final_Purity Acid_Base->Column Further Purification Needed Column->Final_Purity Success Pure Product Final_Purity->Success

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Flash Column Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Kinesis Inc. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • ACS Publications. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Food Chemistry.
  • California State University, Sacramento. (n.d.). Experiment 6 - Extraction.
  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry.
  • The Chronicle of Higher Education. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Hacettepe Journal of Biology and Chemistry.
  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry.
  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). Process of preparing substituted anilines.
  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities.
  • The Benicewicz Group. (n.d.). Substituted oligoanilines: synthesis and characterization.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Google Patents. (n.d.). Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
  • PMC. (2023, November 24). Synthesis of molecularly imprinted polymer by precipitation polymerization for the removal of ametryn.
  • Google Patents. (n.d.). Purification method of 2-methyl quinoline.

Sources

Optimization

strategies for selective mono-N-methylation of amines

Technical Support Center: Selective Mono-N-Methylation of Amines Status: Active Agent: Senior Application Scientist Ticket: #MONO-ME-001 Subject: Strategies for preventing over-alkylation in amine methylation. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Mono-N-Methylation of Amines

Status: Active Agent: Senior Application Scientist Ticket: #MONO-ME-001 Subject: Strategies for preventing over-alkylation in amine methylation.

Introduction: The "Over-Methylation" Trap

Achieving selective mono-N-methylation of primary amines is a classic problem in organic synthesis.[1] The fundamental issue is that the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to a runaway reaction that produces tertiary amines and quaternary ammonium salts.

This guide moves beyond basic textbook theory to provide field-tested protocols and troubleshooting logic for high-precision synthesis.

Module 1: Strategic Decision Matrix

Before selecting a reagent, analyze your substrate. The electronic nature of your amine dictates the success of the method.

G Start Substrate Analysis Type Amine Type? Start->Type Aromatic Aromatic (Aniline) Type->Aromatic Aliphatic Aliphatic (Alkyl) Type->Aliphatic MethodA Method A: Methanol/Catalysis (Green, High Selectivity) Aromatic->MethodA High Throughput MethodB Method B: Dimethyl Carbonate (Zeolite/Base mediated) Aromatic->MethodB Process Scale/Green MethodC Method C: Reductive Amination (NaBH(OAc)3 + HCHO) Aliphatic->MethodC Standard Lab Scale MethodD Method D: Protection/Deprotection (Boc/Trifluoroacetyl) Aliphatic->MethodD Absolute Selectivity Required

Figure 1: Decision tree for selecting the optimal methylation strategy based on substrate class.

Module 2: Reductive Amination (The "Standard" Protocol)

Best For: Aliphatic amines, valuable substrates, and lab-scale synthesis. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[2]

Protocol: Mono-Methylation using NaBH(OAc)₃

Direct alkylation with Methyl Iodide is strongly discouraged due to poly-alkylation. Instead, use this controlled reductive protocol.

  • Reagents:

    • Substrate: Primary Amine (1.0 equiv)

    • Carbon Source: Aqueous Formaldehyde (37%) or Paraformaldehyde (1.0–1.1 equiv).

    • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv).

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Procedure:

    • Dissolve amine in DCE under N₂.

    • Add Formaldehyde.[3] Stir for 15–30 mins to allow hemiaminal/imine equilibrium.

    • Add NaBH(OAc)₃ in portions.

    • Stir at RT for 2–12 h.

    • Quench with saturated NaHCO₃.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Dimethylation observed (>10%) Excess FormaldehydeStrictly limit HCHO to 1.0 equiv. Do not use large excess.
No Reaction / Low Yield Imine hydrolysisEnsure conditions are anhydrous if using Paraformaldehyde. Add molecular sieves (4Å).
Incomplete Conversion Steric hindranceSwitch solvent to Methanol and use NaBH₃CN (requires pH adjustment to ~5-6 with AcOH).

Module 3: Transition Metal Catalysis (The "Green" Route)

Best For: Anilines, large-scale reactions, and avoiding toxic halides.[4][5] Mechanism: "Borrowing Hydrogen" (Hydrogen Autotransfer). The catalyst dehydrogenates methanol to formaldehyde, condenses it with the amine, and reduces the imine using the "borrowed" hydrogen.[6]

Cycle MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO Dehydrogenation (Cat -> Cat-H2) Imine Imine Intermediate HCHO->Imine + R-NH2 - H2O Product N-Methyl Amine Imine->Product Reduction (Cat-H2 -> Cat) Cat2 Catalyst Product->Cat2 Cycle End Cat1 Catalyst-H2 Cat2->MeOH Cycle Start

Figure 2: The "Borrowing Hydrogen" catalytic cycle using Methanol as the C1 source.

Protocol: Ru-Catalyzed Methylation with Methanol
  • Reagents:

    • Catalyst: (DPEPhos)RuCl₂PPh₃ (0.5 mol%) or similar Ru-pincer complex.

    • Base: Cs₂CO₃ (0.5 equiv) or tBuOK (for more difficult substrates).

    • Solvent/Reagent: Methanol (excess, serves as solvent).

  • Procedure:

    • Combine amine, catalyst, and base in a pressure tube (Schlenk tube).[7]

    • Add anhydrous Methanol.[7]

    • Seal and heat to 140–150°C for 12–24 h.

    • Cool, filter, and concentrate.

Why this works: The thermodynamics of the catalytic cycle favor mono-methylation for anilines because the resulting secondary amine is sterically more hindered and electronically distinct, often slowing down the second cycle [1][4].

Module 4: Dimethyl Carbonate (DMC) Strategy

Best For: Industrial applications, "Green Chemistry" compliance. Key Advantage: DMC acts as a tunable methylating agent. At lower temps, it carboxylates; at higher temps (with zeolites), it methylates.

Q: Why use DMC instead of MeI? A: MeI is neurotoxic and non-selective. DMC is non-toxic, biodegradable, and its reactivity can be tuned by the catalyst (Zeolites like Faujasite X/Y) to favor mono-methylation via a carbamate intermediate [2].

Module 5: The "Nuclear Option" (Protection-Deprotection)

If catalytic methods fail to give >95% selectivity, use a protecting group strategy. This is the only way to guarantee 100% mono-selectivity for difficult aliphatic amines.

Workflow:

  • Protection: React amine with Trifluoroacetic anhydride (TFAA)

    
     Trifluoroacetamide.
    
  • Methylation: Deprotonate with K₂CO₃/MeI (The amide N-H is acidic, preventing poly-alkylation).

  • Deprotection: Mild hydrolysis (K₂CO₃/MeOH/H₂O).

References

  • Dang, T., Ramalingam, B., & Seayad, A. M. (2015). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis, 5(7), 4082–4088. Link

  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites.[4][5] Journal of the Chemical Society, Perkin Transactions 1, (10), 1041-1045. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[8] Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link

  • Li, F., Xie, J., & Shan, H. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure.[1] Angewandte Chemie International Edition, 63(13), e202318763.[1] Link

Sources

Troubleshooting

Technical Support Center: Aniline Methylation Optimization

The following guide is structured as a Technical Support Hub for researchers optimizing aniline methylation. It moves beyond standard textbook definitions to address the specific failure modes, kinetic bottlenecks, and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for researchers optimizing aniline methylation. It moves beyond standard textbook definitions to address the specific failure modes, kinetic bottlenecks, and selectivity challenges encountered in the lab.

Current Status: Operational | Ticket Priority: High | Topic: N-Methylation Selectivity & Yield

Welcome to the Advanced Application Support guide. Below you will find deep-dive troubleshooting modules designed to resolve the three most common "pain points" in aniline methylation: Over-alkylation (Selectivity) , Green Reagent Implementation , and Process Scalability .

🔬 Module 1: The Selectivity Crisis (Mono- vs. Di-methylation)

The Issue: "I am targeting N-methylaniline, but I consistently get 15-20% N,N-dimethylaniline and unreacted starting material. Lowering equivalents of Methyl Iodide (MeI) just reduces conversion, not the ratio."

The Mechanistic Root Cause: In classical SN2 alkylation (using MeI or Dimethyl Sulfate), the product (


-methylaniline) is often more nucleophilic than the starting material (

of PhNH


4.6 vs. PhNH

Me


5.1). This creates a self-accelerating reaction where the product competes aggressively for the alkylating agent.

The Solution: Change the Mechanism, Not Just the Stoichiometry. To fix this, you must switch from a kinetic competition model to a gated mechanism .

Protocol A: Reductive Amination (High Selectivity)

Best for: Lab-scale synthesis of complex intermediates.

Principle: The reaction proceeds via an imine/iminium intermediate. Since the imine cannot react with a second equivalent of aldehyde until it is reduced, you can control the sequence.

Step-by-Step Protocol:

  • Imine Formation: Dissolve Aniline (1.0 equiv) in Methanol (0.5 M). Add Paraformaldehyde (1.1 equiv) or Formaldehyde (37% aq).

  • Acid Catalyst: Add catalytic Acetic Acid (5 mol%). Stir for 1-2 hours. Note: Electron-poor anilines may require reflux.

  • Reduction: Cool to 0°C. Add NaBH

    
     (1.5 equiv) portion-wise.
    
    • Critical Control Point: Do not add hydride until imine formation is complete (monitor by TLC/LCMS). Premature addition reduces the aldehyde to methanol, stalling the reaction.

  • Workup: Quench with sat. NaHCO

    
    . Extract with EtOAc.[1]
    
Protocol B: Dimethyl Carbonate (DMC) with Zeolites

Best for: Green chemistry requirements and avoiding toxic halides.

Principle: DMC acts as a "hard" electrophile at the carbonyl and a "soft" electrophile at the methyl group. In the presence of alkali-exchanged Y-Zeolites (NaY), the reaction proceeds via a carbamate intermediate (


), which protects the nitrogen from further attack before decarboxylation occurs.

Data: Selectivity Comparison

MethodReagentCatalystMono:Di RatioPrimary Risk
Classical MeI / K

CO

None~70:30Over-alkylation
Reductive CH

O / NaBH

AcOH>95:5Reduction of other groups
Green (DMC) DMCNaY Zeolite>98:2High Temp Required (>130°C)
Borrowing H MethanolRu/Ir complex>90:10Catalyst Deactivation

🧪 Module 2: Green Chemistry & "Borrowing Hydrogen"

The Issue: "We need to remove genotoxic alkylating agents (MeI, DMS) from our workflow for safety and regulatory reasons."

The Solution: Methanol as a C1 Source. Using transition metal catalysts (Ru, Ir), methanol is dehydrogenated to formaldehyde in situ. The aniline condenses with this "transient" formaldehyde, and the catalyst transfers the borrowed hydrogen back to reduce the imine.

Diagram: The Borrowing Hydrogen Cycle

The following diagram illustrates the catalytic cycle that prevents the accumulation of toxic intermediates.

BorrowingHydrogen Methanol Methanol (CH3OH) Formaldehyde Transient Formaldehyde (HCHO) Methanol->Formaldehyde Dehydrogenation Catalyst_Red Catalyst (Red) [+2H] Methanol->Catalyst_Red H Transfer Imine Imine Intermediate Formaldehyde->Imine + Aniline - H2O Aniline Aniline (Ar-NH2) Product N-Methylaniline (Ar-NHMe) Imine->Product Hydrogenation Catalyst_Ox Catalyst (Ox) [-2H] Catalyst_Red->Product H Return

Caption: The "Borrowing Hydrogen" mechanism. The catalyst shuttles hydrogen from methanol to the imine, ensuring high atom economy and avoiding external reducing agents.

Recommended Protocol (Ru-Catalyzed)

Reference: [1]

  • Charge: Aniline (1 mmol), Ru-catalyst (e.g., Ru-Macho or [Ru(p-cymene)Cl

    
    ]
    
    
    
    + DPEphos, 0.5 mol%), and Base (K
    
    
    CO
    
    
    , 0.5 equiv).
  • Solvent: Methanol (1-2 mL).

  • Conditions: Seal in a pressure tube. Heat to 120-140°C for 12-24h.

  • Troubleshooting:

    • Low Conversion? Ensure anaerobic conditions. Oxygen poisons the Ru-hydride species.

    • No Reaction? Check base strength. Weak bases (Cs

      
      CO
      
      
      
      ) are often preferred over strong alkoxides to prevent side reactions.

⚙️ Module 3: Troubleshooting & FAQs

Ticket #101: "My DMC reaction has 0% conversion at reflux."

Diagnosis: Temperature deficiency. Explanation: Dimethyl Carbonate boils at 90°C. However, the methylation of anilines by DMC requires activation energies typically achieved at 120-150°C . Fix: You cannot run this in an open flask. You must use:

  • Autoclave/Pressure Vessel: Run at 130°C.

  • Continuous Flow Reactor: Use a back-pressure regulator (BPR) set to 100 psi to superheat the solvent above its boiling point safely [3].

Ticket #102: "I see a 'Carbamate' peak in my LCMS."

Diagnosis: Incomplete decarboxylation. Explanation: When using DMC, the intermediate is Methyl Phenylcarbamate (


). This is a feature, not a bug—it prevents di-methylation.
Fix:  Increase reaction time or temperature. The carbamate requires higher energy to break down into the methylated amine + CO

. Alternatively, isolate the carbamate and treat with a stronger base if the substrate is thermally sensitive.
Ticket #103: "Safety concerns with Methyl Iodide."

Diagnosis: HSE Compliance. Explanation: MeI is a volatile neurotoxin. Alternative: If you must use direct alkylation, switch to Methyl Tosylate or Methyl Triflate (non-volatile solids/liquids, though still potent alkylators) or adopt the DMC protocol (non-toxic, biodegradable) [2].

📊 Module 4: Decision Matrix

Use this logic flow to select the optimal method for your specific substrate.

DecisionTree Start Start: Aniline Methylation Scale What is your scale? Start->Scale FuncGroups Acid/Reductant Sensitive Groups? (e.g., Aldehydes, Nitro) Scale->FuncGroups Lab Scale (<10g) Green Strict Green/Safety Req? Scale->Green Process Scale (>100g) Reductive Method: Reductive Amination (HCHO + NaBH4) FuncGroups->Reductive No DMC Method: DMC + Zeolite (Autoclave/High T) FuncGroups->DMC Yes (Avoids reduction) Green->DMC Yes (Avoid Halides) Flow Method: Continuous Flow (DMC or MeOH) Green->Flow Safety Priority DMC->Flow If high T required

Caption: Decision matrix for selecting the optimal methylation strategy based on scale and substrate compatibility.

📚 References

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC/NIH.

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Ca' Foscari University of Venice.

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. MIT DSpace.

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. RSC Catalysis Science & Technology.

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination. SciSpace.

Sources

Optimization

Technical Support Center: Staudinger Ketene-Imine Cycloaddition

Ticket System: Open | Topic: -Lactam Synthesis Troubleshooting Welcome to the Advanced Synthesis Support Portal. This guide addresses the [2+2] Staudinger cycloaddition between ketenes and imines.[1][2][3][4][5][6][7][8]...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Topic:


-Lactam Synthesis Troubleshooting 

Welcome to the Advanced Synthesis Support Portal. This guide addresses the [2+2] Staudinger cycloaddition between ketenes and imines.[1][2][3][4][5][6][7][8][9][10] Our goal is to move you from "failed reaction" to "isolated, stereopure product."

Module 1: Critical Failure (No Product or Low Yield)

User Issue: "I see starting material remaining, or a complex mixture of oligomers, but no


-lactam."

Diagnosis: The Staudinger reaction relies on a transient, high-energy ketene intermediate. If the yield is low, the ketene is likely being consumed by a side reaction before the imine can trap it. The two primary enemies are Moisture (Hydrolysis) and Self-Reaction (Dimerization).

Troubleshooting Protocol
SymptomRoot CauseTechnical Resolution
Carboxylic Acid in Crude NMR Hydrolysis Strict Anhydrous Protocol: Ketenes react with water faster than imines. Ensure glassware is flame-dried. Switch to distilled DCM or Toluene. Use fresh molecular sieves (4Å) in the reaction vessel.
Complex Aliphatic Peaks / Gunk Ketene Dimerization High Dilution & Slow Addition: Ketenes are electrophiles and nucleophiles.[8] If [Ketene] is high, they react with themselves. Solution: Add the acid chloride slowly (syringe pump) to the imine/base mixture. Keep the steady-state concentration of ketene low.[1]
Recovered Imine Imine Hydrolysis Pre-drying: Imines are labile. If your imine reverts to aldehyde + amine, the amine will react with the ketene to form an amide (linear byproduct). Test: Check crude NMR for amide peaks (broad singlet ~8-9 ppm).
No Reaction (Diazoketone Route) Poor Wolff Rearrangement Catalyst/Light Check: If using photolysis (

), ensure quartz glassware (UV transparency). If thermal, ensure T > 100°C or use Ag(I)/Rh(II) catalysts.
Visualization: The Competitive Pathway

Figure 1: Reaction logic flow showing where yield is lost.

StaudingerPath Start Reagents (Acid Chloride + Base) Ketene Ketene Intermediate (Highly Reactive) Start->Ketene Elimination (-HCl) Imine Imine Present? Ketene->Imine Trapping Dimer FAILURE: Ketene Dimer Ketene->Dimer High Conc. Hydrolysis FAILURE: Carboxylic Acid Ketene->Hydrolysis + H2O (Fast) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Product SUCCESS: Beta-Lactam Zwitterion->Product Conrotatory Ring Closure

Caption: The "Survival Path" of the ketene. Success requires the rate of Imine Trapping (


) to exceed Hydrolysis (

) and Dimerization (

).
Module 2: Stereochemical Drift (Wrong Diastereomer)

User Issue: "I need the cis-


-lactam, but I'm getting a 50:50 mixture or predominantly trans."

Diagnosis: Stereoselectivity in Staudinger synthesis is governed by Torquoselectivity and the lifetime of the Zwitterionic Intermediate .

  • Cis (Kinetic): Result of direct conrotatory ring closure.

  • Trans (Thermodynamic): Result of the zwitterion isomerizing (bond rotation) before ring closure.

The Electronic Control Matrix

Use this table to predict or adjust your outcome based on substituent effects [1, 2].

Desired IsomerKetene Substituent (

)
Imine Substituent (

)
Mechanistic Logic
CIS (Kinetic) Electron Donating (e.g., OR, Alkyl)Electron Withdrawing (e.g., p-NO2-Ph)Fast Closure: The zwitterion is unstable and closes immediately. No time for rotation.
TRANS (Thermo) Electron Withdrawing (e.g., Cl, Ph)Electron Donating (e.g., p-OMe-Ph)Slow Closure: The zwitterion is stabilized, allowing rotation around the C-N bond to the sterically favored trans form before closing.
FAQ: How do I force the Cis isomer?
  • Lower the Temperature: Run at -78°C or -20°C. Isomerization has a higher activation energy than ring closure.

  • Change the Base: Switch from Triethylamine (TEA) to DIPEA (Hünig's base). Steric bulk can influence the transition state.

  • Use the Bose-Evans Method: Use an acid chloride with a chiral auxiliary (e.g., oxazolidinone) to lock the face of attack.

Visualization: Stereoselectivity Decision Tree

Figure 2: Logic gate for determining Cis/Trans outcome.

StereoLogic Input Zwitterion Formed Electronic Electronic Nature? Input->Electronic Fast Fast Ring Closure (Kinetic Control) Electronic->Fast Donating Ketene / Withdrawing Imine Slow Slow Ring Closure (Isomerization Allowed) Electronic->Slow Withdrawing Ketene / Donating Imine Cis CIS Isomer (Major) Fast->Cis Direct Closure Trans TRANS Isomer (Major) Slow->Trans Bond Rotation

Caption: Electronic push-pull effects determine the lifetime of the zwitterion, dictating the stereochemical outcome.

Module 3: Standardized Experimental Protocol

Protocol: Acid Chloride-Imine Cycloaddition (The "Standard" Method) Use this baseline protocol to minimize variables before troubleshooting.

Reagents:

  • Imine (1.0 equiv)

  • Acid Chloride (1.2 equiv)

  • Triethylamine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Imine Solvation: Add Imine (1.0 equiv) and anhydrous DCM. Cool to -78°C (acetone/dry ice bath).

  • Base Addition: Add Triethylamine (3.0 equiv) via syringe. Stir for 10 minutes.

  • Ketene Generation (In Situ): Dissolve Acid Chloride (1.2 equiv) in a separate minimal volume of DCM.

  • Controlled Addition: Add the Acid Chloride solution dropwise over 30–60 minutes. Crucial: Fast addition causes local heating and ketene dimerization.

  • Warming: Allow the mixture to warm to room temperature slowly (over 12 hours).

  • Quench: Wash with 1M HCl (to remove excess amine/imine), then sat. NaHCO3, then Brine.

  • Analysis: Do not heat the crude heavily.

    
    -lactams can be thermally unstable.
    
References & Verification
  • Mechanistic Foundation & Stereoselectivity:

    • Jiao, L., Liang, Y., & Xu, J. (2006).[8] Origin of the Relative Stereoselectivity of the

      
      -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[8]
      
  • Torquoselectivity:

    • Review of torquoelectronic effects in electrocyclic ring closures governing the Staudinger reaction.

  • General Review of Staudinger Synthesis:

    • Singh, G. S. (2003).

      
      -Lactams in the New Millennium. Part I: Monobactams and Carbapenems. Tetrahedron.
      

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalysts for Vapor-Phase Aniline Methylation

[1][2] Executive Summary Objective: To evaluate and compare the performance of Zeolites, Ferro-spinels, and Aluminophosphates in the vapor-phase methylation of aniline using methanol. Core Finding: While Zeolites (H-ZSM-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Objective: To evaluate and compare the performance of Zeolites, Ferro-spinels, and Aluminophosphates in the vapor-phase methylation of aniline using methanol. Core Finding: While Zeolites (H-ZSM-5, HY) offer superior conversion rates due to high surface area and strong acidity, they suffer from lower selectivity toward N-monoalkylation (NMA) due to competitive C-alkylation. Ferro-spinels (e.g., Cu-Mn Ferrites) emerge as the superior choice for high-purity N-methylaniline production, exhibiting up to 98% selectivity by suppressing strong acid sites responsible for ring alkylation.

Mechanistic Foundation: The Selectivity-Acidity Nexus

To select the right catalyst, one must understand the competing reaction pathways. The methylation of aniline is governed by the Acid-Base Cooperative Mechanism .

  • N-Alkylation (Kinetic Control): Occurs on weak-to-moderate acid sites (Lewis or Brønsted). Methanol activates to form surface methoxy species which attack the nitrogen lone pair.

  • C-Alkylation (Thermodynamic Control): Occurs on strong acid sites.[1] The N-methylanilinium ion rearranges (Hofmann-Martius rearrangement) or direct ring alkylation occurs, producing Toluidines (undesired).

Mechanism Diagram

The following diagram illustrates the divergence between desired N-alkylation and undesired C-alkylation based on catalyst surface properties.

AnilineMethylation Aniline Aniline NMA N-Methylaniline (NMA) Aniline->NMA + SurfMethoxy MeOH Methanol SurfMethoxy Surface Methoxy (Weak Acid Sites) MeOH->SurfMethoxy Activation StrongAcid Strong Acid Sites (Zeolitic Protons) Toluidine Toluidines (C-Alkylated Byproduct) StrongAcid->Toluidine Isomerization (High T) NMA->StrongAcid Adsorption NNDMA N,N-Dimethylaniline (NNDMA) NMA->NNDMA + SurfMethoxy (Deep Alkylation)

Caption: Reaction network showing N-alkylation on weak sites versus C-alkylation on strong acid sites.

Comparative Analysis of Catalyst Classes

Class A: Zeolites (H-ZSM-5, HY, Beta)
  • Performance: High activity (Conversion >80%).

  • Pros: Commercially available, thermally stable, high throughput.

  • Cons: The strong Brønsted acidity often leads to "deep" alkylation (forming NNDMA) and ring alkylation (Toluidines). H-ZSM-5 provides some shape selectivity that restricts the formation of bulky polysubstituted products, but C-alkylation remains a challenge at temperatures >350°C.

  • Best For: Production of N,N-Dimethylaniline (NNDMA) where complete methylation is desired.

Class B: Ferro-Spinels (Cu-Mn-Fe2O4, Ni-Mn-Fe2O4)
  • Performance: Moderate activity (Conversion 60-80%), Exceptional Selectivity (NMA >95%) .

  • Pros: The "Jump" mechanism between octahedral and tetrahedral sites in the spinel lattice provides moderate Lewis acidity without the strong protons that trigger C-alkylation.

  • Cons: Lower surface area compared to zeolites; requires careful synthesis (co-precipitation) to ensure phase purity.

  • Best For: High-purity N-mono-methylaniline (NMA) production.

Class C: Aluminophosphates (VAPO-5, SAPO-11)
  • Performance: Tunable acidity.

  • Pros: Incorporation of Vanadium or Silicon allows fine-tuning of acid strength. VAPO-5 shows good selectivity for NMA by excluding strong acid sites.

  • Cons: Synthesis is more complex; stability can be lower than zeolites under hydrothermal conditions.

Performance Data Summary
Catalyst SystemTemp (°C)WHSV (h⁻¹)Aniline Conv. (%)NMA Sel.[1][2][3][4] (%)NNDMA Sel. (%)C-Alkylated (Toluidines)
H-ZSM-5 (Zeolite)3500.885.065.025.0High (~10%)
HY (Zeolite)3500.892.045.045.0High (~10%)
Cu-Mn Ferrite (Spinel)3000.280.598.6 1.4Negligible
Ni-Mn Ferrite (Spinel)3000.575.099.0 1.0Negligible
VAPO-5 (AlPO)3501.060.085.015.0Low (<1%)

Data aggregated from comparative studies (See References [1], [2], [3]).

Experimental Protocol: Vapor Phase Methylation

System: Continuous flow fixed-bed reactor. Safety: Aniline is toxic and absorbs through skin. Methanol is flammable. Operate in a fume hood.

Workflow Diagram

ExperimentalSetup Feed Feed Tank (Aniline + MeOH 1:5) Pump Syringe Pump (Flow Control) Feed->Pump Liquid Vaporizer Pre-heater/Vaporizer (250°C) Pump->Vaporizer Liquid Reactor Fixed Bed Reactor (Catalyst Bed, 300-400°C) Vaporizer->Reactor Vapor Condenser Ice/Water Condenser (Product Trapping) Reactor->Condenser Product Vapor Separator Phase Separator Condenser->Separator Liquid Analysis GC-FID Analysis Separator->Analysis Sample

Caption: Process flow for continuous vapor-phase aniline alkylation.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Spinels: Prepare via co-precipitation of metal nitrates at pH 9-10.[1] Calcine at 500°C for 6 hours to ensure spinel phase formation [1].[1]

    • Zeolites:[1][5][6][7][8] Calcine commercial NH4-ZSM-5 at 550°C for 4 hours to convert to H-form.

  • Reactor Loading:

    • Load 0.5 - 1.0 g of catalyst into a quartz/stainless steel tubular reactor.

    • Pack with glass wool/beads above and below to ensure plug flow and pre-heating.

  • Activation:

    • Activate catalyst in N2 flow (30 mL/min) at 400°C for 1 hour.

  • Reaction Run:

    • Feed: Mix Aniline and Methanol (Molar ratio 1:5). Note: Excess methanol minimizes coking but promotes NNDMA.

    • Injection: Feed using a syringe pump at WHSV = 0.5 h⁻¹.

    • Temperature: Maintain reactor bed at 300°C (for Spinels) or 350°C (for Zeolites).

  • Analysis:

    • Collect liquid product in a condenser.

    • Analyze via Gas Chromatography (GC) with an FID detector and a capillary column (e.g., SE-30 or HP-5).

    • Calculation:

      
      
      

Critical Discussion: Troubleshooting & Optimization

Controlling C-Alkylation

If your GC traces show significant Toluidine peaks:

  • Reduce Temperature: High temperatures (>350°C) provide the activation energy required for the high-barrier C-alkylation.

  • Poison Strong Acid Sites: For zeolites, silylation (CVD with TEOS) can passivate external surface acid sites where non-shape-selective reactions occur.

  • Switch to Spinels: If NMA is the target, move away from Zeolites entirely to Ferro-spinels to utilize their weaker Lewis acidity.

Catalyst Deactivation (Coking)
  • Symptom: Gradual loss of conversion over Time on Stream (TOS).

  • Cause: Polymerization of aromatics on strong acid sites.

  • Remedy:

    • Increase Methanol:Aniline ratio (Hydrogen transfer from methanol helps suppress coke).

    • Regeneration: Burn off coke in air at 500°C for 4 hours. Spinels generally show better resistance to pore-plugging than medium-pore zeolites like ZSM-5.

References

  • Dixit, R., Gupta, P., Saxena, S., & Dwivedi, R. (2012). Methylation of Aniline over Mn-Cu Ferrites Catalysts. Global Journal of Science Frontier Research, 12(3). Link

  • Ivanova, I. I., Pomakhina, E. B., Rebrov, A. I., Kolyagin, Y. G., Hunger, M., & Weitkamp, J. (2001).[8][9] Surface Species Formed during Aniline Methylation on Zeolite H–Y Investigated by in Situ MAS NMR Spectroscopy. Journal of Catalysis, 203(2), 375-381. Link

  • George, R., George, K., & Sugunan, S. (2014).[2][9] Activity of Aniline Methylation over Fe-Cu-Cr Ternary Spinel Systems. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 39-44.[2][9] Link[1][2][9]

  • Kanat, N. (2013). Alkylation of Aniline using Methanol over Ferrospinels.[1][2][4][10][11] Worldwide Journals, 3(7). Link

Sources

Comparative

Technical Guide: GC-MS vs. HPLC for Aromatic Amine Analysis

The following guide provides an in-depth technical comparison between GC-MS and HPLC for the analysis of aromatic amines, designed for researchers and drug development professionals. Executive Summary & Strategic Decisio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between GC-MS and HPLC for the analysis of aromatic amines, designed for researchers and drug development professionals.

Executive Summary & Strategic Decision Framework

Aromatic amines (AAs) are a critical class of compounds monitored rigorously in pharmaceuticals (as genotoxic impurities), textiles (azo dye breakdown products), and environmental samples. Their analysis presents a classic chromatographic dichotomy:

  • GC-MS (Gas Chromatography-Mass Spectrometry): The historical "Gold Standard" for quantification, particularly under ISO 14362-1 . It offers superior peak capacity and definitive structural identification but struggles with the polarity and basicity of underivatized amines, often requiring sample derivatization.

  • HPLC (High-Performance Liquid Chromatography): The modern workhorse, particularly when coupled with MS/MS or DAD (Diode Array Detection). It excels at handling polar, non-volatile, or thermally unstable amines directly but requires careful mobile phase engineering to manage peak tailing and isomer separation.

The Core Trade-off: Choose GC-MS for definitive spectral identification and high sensitivity in complex non-polar matrices. Choose HPLC for direct analysis of polar amines, high-throughput screening, and avoiding derivatization errors.

Mechanism & Theory: The Polarity Challenge

Aromatic amines contain a basic nitrogen lone pair, making them highly polar and capable of hydrogen bonding.

GC-MS Challenges

In GC, free amines interact strongly with silanol groups (Si-OH) in the column stationary phase and glass liners. This causes:

  • Peak Tailing: Asymmetric peaks that ruin integration accuracy.

  • Adsorption/Loss: Trace levels (ppb) may be irreversibly absorbed, raising the Limit of Quantitation (LOQ).

  • Solution: Derivatization (e.g., acetylation or fluorination) masks the polar -NH2 group, improving volatility and peak shape.

HPLC Challenges

In Reversed-Phase LC (RPLC), amines can interact with residual silanols on the silica backbone.

  • pH Dependence: At low pH, amines are protonated (

    
    ), eluting quickly (low retention) but with good peak shape. At high pH, they are neutral (better retention) but may dissolve standard silica columns.
    
  • Solution: Use of Base-Deactivated Silica (BDS) columns, hybrid particles (e.g., ethylene-bridged hybrid), or ion-pairing reagents.

Performance Comparison Matrix

The following data summarizes typical performance metrics observed in regulated environments (e.g., ISO 14362, USP <467>).

FeatureGC-MS (EI Source)HPLC (UV-DAD / MS)
Primary Mechanism Volatility & m/z fragmentationHydrophobicity & Polarity
Sample Prep Complex: Often requires LLE + DerivatizationSimple: Dilute-and-shoot or SPE
Sensitivity (LOD) Excellent (1–10 pg/L with derivatization)Good (ng/L range); High with MS/MS
Selectivity High (Mass spectral fingerprinting)Moderate (UV); High (MS/MS)
Isomer Resolution Superior: Separates structural isomers (e.g., 2,4- vs 2,6-xylidine)Variable: Requires specific column chemistry
Throughput Lower (30-60 min run + prep time)Higher (10-20 min run)
Matrix Interference Low (if derivatized and cleaned)Moderate (Matrix effects in LC-MS)
Regulatory Status Preferred for ISO 14362-1 (Textiles)Confirmatory (ISO 14362-1); Primary for Pharma

Visualizing the Workflow

The following diagram illustrates the decision pathways and experimental workflows for analyzing aromatic amines in complex matrices (e.g., textiles or biological fluids).

G Start Sample (Textile/Pharma) Extraction Reductive Cleavage / Extraction (Citrate Buffer/Dithionite) Start->Extraction Decision Analyte Properties? Extraction->Decision GC_Prep LLE (t-Butyl Methyl Ether) + Concentration Decision->GC_Prep Volatile / Complex Matrix (ISO 14362 Standard) LC_Prep Filtration / SPE Clean-up Decision->LC_Prep Thermally Labile / Polar (High Throughput) Deriv Derivatization (Acetic Anhydride/HFBA) GC_Prep->Deriv Optional but Recommended GC_Anal GC-MS Analysis (SIM Mode) GC_Prep->GC_Anal Direct Injection (Specialized Columns) Deriv->GC_Anal Result Quantification & Reporting GC_Anal->Result LC_Anal HPLC-DAD / LC-MS/MS (C18 Column) LC_Prep->LC_Anal LC_Anal->Result

Caption: Workflow decision tree comparing sample preparation and analysis paths for GC-MS versus HPLC.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Always run a system suitability standard before sample analysis.

Protocol A: GC-MS Analysis (ISO 14362-1 Adapted)

Best for: Confirmatory quantification of banned azo amines in textiles/leather.

1. Sample Preparation (Reductive Cleavage):

  • Weigh 1.0 g of sample into a reaction vessel.

  • Add 17 mL of 0.06 M citrate buffer (pH 6.0) preheated to 70°C.

  • Add 3.0 mL of 200 mg/mL sodium dithionite solution (freshly prepared) to reduce azo bonds to amines.

  • Incubate at 70°C for 30 mins. Cool to room temperature.

2. Extraction & Derivatization (Critical Step):

  • Extraction: Add 20 mL of t-butyl methyl ether (MTBE) or diatomaceous earth columns (SLE). Shake vigorously.

  • Concentration: Evaporate the organic phase to near dryness (do not dry completely to avoid amine loss). Reconstitute in 1 mL methanol.

  • Derivatization (Optional for High Sensitivity): Add 50 µL acetic anhydride and 50 µL pyridine. Heat at 60°C for 30 min. This converts amines to acetamides, improving peak shape.

3. GC-MS Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (1 min) → 10°C/min → 300°C (5 min).

  • MS Detection: SIM mode (Select Ion Monitoring). Monitor molecular ion (

    
    ) and characteristic fragments (e.g., 
    
    
    
    for acetylated amines).
Protocol B: HPLC-DAD Analysis

Best for: Routine screening, polar amines, and avoiding derivatization.

1. Sample Preparation:

  • Follow cleavage steps as above.[1]

  • Clean-up: Pass the aqueous buffer or extract through a PTFE 0.45 µm filter. For complex matrices, use Solid Phase Extraction (SPE) with a cation-exchange cartridge (MCX).

2. HPLC Parameters:

  • Column: C18 Reversed-Phase (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 3.5 µm. Note: Ensure column is end-capped to reduce silanol interactions.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5) or Phosphate buffer.

    • B: Acetonitrile or Methanol.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Diode Array Detector (DAD).

    • Monitor 240 nm and 280 nm (general aromatic absorption).

    • Spectra Confirmation: Compare UV spectra of peaks against a library standard to confirm identity.

Data Analysis & Interpretation

False Positives & Isomers

A critical failure point in aromatic amine analysis is the misidentification of isomers.

  • Case Study: 4-aminodiphenyl and 2-aminodiphenyl have identical molecular weights (

    
    ).
    
  • GC-MS: Resolves these well chromatographically.[2][3] The mass spectra are similar, so retention time (

    
    ) matching is crucial.
    
  • HPLC: May co-elute on standard C18 columns. Action: If a positive is found by HPLC, confirm with GC-MS or use a Phenyl-Hexyl column for different selectivity.

Quantification Limits
  • GC-MS (Derivatized): LOQ

    
     0.05 mg/kg.
    
  • HPLC-DAD: LOQ

    
     5–30 mg/kg (dependent on chromophore strength).
    

References

  • ISO 14362-1:2017 . Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres. International Organization for Standardization.[4][5] Link

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Link

  • European Medicines Agency (EMA) . Assessment report on nitrosamines in medicinal products. Link

  • Akyüz, M., & Ata, S. (2008). Determination of aromatic amines in hair dye formulations by gas chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Pielesz, A. (2019). Wastewater Analysis for Aromatic Amines. In Textile Wastewater Treatment. Link

Sources

Validation

comparative Guide: Mutagenicity of 2-Methyl-5-nitroaniline in Salmonella typhimurium

Executive Summary 2-Methyl-5-nitroaniline (CAS: 99-55-8), also known as 5-nitro-o-toluidine, is a critical dye intermediate and a primary metabolite of the environmental pollutant 2,4-dinitrotoluene (2,4-DNT). In the con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-nitroaniline (CAS: 99-55-8), also known as 5-nitro-o-toluidine, is a critical dye intermediate and a primary metabolite of the environmental pollutant 2,4-dinitrotoluene (2,4-DNT). In the context of the Salmonella typhimurium reverse mutation assay (Ames test), 2-Methyl-5-nitroaniline exhibits a strong mutagenic response , particularly in strains TA100 (base-pair substitution) and TA98 (frameshift), but this activity is heavily dependent on metabolic activation (S9).

This guide compares the mutagenic profile of 2-Methyl-5-nitroaniline against its structural isomer (2-Methyl-4-nitroaniline) and its parent compound (2,4-DNT), providing optimized protocols to minimize false negatives caused by insufficient nitroreduction.

Mechanistic Insight: The Nitroreduction Pathway

To accurately interpret Ames test data for nitroanilines, researchers must understand that the parent molecule is a pro-mutagen . It is not the nitro group itself that reacts with DNA, but its reduced hydroxylamine intermediate.

The Metabolic Bottleneck

Standard Salmonella tester strains possess native nitroreductases, but these are often insufficient to fully activate hydrophobic nitroanilines. Consequently, the addition of rat liver S9 fraction (rich in cytosolic nitroreductases and CYP450s) is essential.

Key Mechanism:

  • Nitroreduction: The -NO₂ group is reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate.

  • Esterification: The hydroxylamine is often acetylated (via O-acetyltransferase) to form an unstable ester.

  • Adduct Formation: Spontaneous loss of the ester group generates a highly electrophilic nitrenium ion, which covalently binds to the C8 position of Guanine residues in DNA.

Visualization: Metabolic Activation Pathway

The following diagram outlines the critical activation steps required to generate the DNA-reactive species.

MetabolicActivation Compound 2-Methyl-5-nitroaniline (Pro-mutagen) Intermediate1 Nitroso Intermediate (R-NO) Compound->Intermediate1 Nitroreductase (Bacterial or S9) Intermediate2 N-Hydroxylamine (R-NHOH) Intermediate1->Intermediate2 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Intermediate2->Nitrenium O-Acetyltransferase (Acidic pH/S9) DNA_Adduct C8-Guanine DNA Adduct Nitrenium->DNA_Adduct Covalent Binding

Figure 1: The metabolic activation pathway of 2-Methyl-5-nitroaniline.[1] The formation of the N-Hydroxylamine intermediate is the rate-limiting step for mutagenicity.

Comparative Analysis: Performance vs. Alternatives

When assessing mutagenicity, it is vital to benchmark 2-Methyl-5-nitroaniline against structurally related compounds to distinguish between general nitro-toxicity and specific mutagenic potential.

Table 1: Comparative Mutagenicity Profile
Feature2-Methyl-5-nitroaniline 2-Methyl-4-nitroaniline 2,4-Dinitrotoluene (2,4-DNT)
Role Dye Intermediate / MetaboliteStructural IsomerParent Explosive/Precursor
Primary Strain Sensitivity TA100 , TA98Weak/Negative in TA98TA98, TA100
S9 Dependence High (Requires activation)HighModerate (Direct & Indirect)
Mutagenic Potency Moderate to Strong WeakStrong
Mechanism Nitroreduction

Adduct
Steric hindrance limits DNA intercalationDinitro reduction (stepwise)
False Negative Risk High if S9 is uninducedHighModerate
Analysis of Isomers[3]
  • 2-Methyl-5-nitroaniline (Target): The meta position of the nitro group relative to the amine (and para to the methyl) allows for efficient enzymatic access. The resulting nitrenium ion is resonance-stabilized, facilitating DNA intercalation and guanine attack.

  • 2-Methyl-4-nitroaniline (Comparator): In this isomer, the nitro group is para to the amine. While still potentially mutagenic, the electronic push-pull effect between the para-amine and nitro groups can stabilize the molecule, making the initial reduction potential less favorable compared to the 5-nitro isomer.

Representative Experimental Data

The following data summarizes the consensus response observed in validation studies (e.g., NTP Technical Reports).

Table 2: Revertant Colonies per Plate (Representative)
StrainActivationControl (DMSO)100 µ g/plate 333 µ g/plate 1000 µ g/plate Result Verdict
TA100 - S9100 ± 12115 ± 8130 ± 15145 ± 10Weak/Equivocal
TA100 + S9 (Rat)105 ± 10350 ± 25890 ± 451450 ± 90Positive
TA98 - S920 ± 422 ± 325 ± 528 ± 4Negative
TA98 + S9 (Rat)24 ± 5150 ± 15420 ± 30680 ± 55Positive
TA1535 + S915 ± 318 ± 220 ± 419 ± 3Negative

Note: Data represents typical fold-increases. A result is generally considered positive if revertants increase dose-dependently and reach ≥2x background (TA100) or ≥3x background (TA98).

Optimized Experimental Protocol

Core Directive: Do not use the standard Plate Incorporation Method alone for this compound. Hydrophobic amines and nitro-compounds often require the Pre-incubation Method to maximize contact between the test substance, S9 enzymes, and bacteria before the agar solidifies.

Reagents & Preparation
  • Solvent: Dimethyl sulfoxide (DMSO). Note: Ensure the volume does not exceed 100 µL/plate to avoid solvent toxicity.

  • S9 Mix: 10% v/v Rat Liver S9 (Aroclor 1254 or Phenobarbital/β-naphthoflavone induced) in standard cofactor mix (NADPH regenerating system).

  • Strains: TA98 and TA100 are mandatory. TA98NR (nitroreductase-deficient) is recommended as a mechanistic control.

Workflow Visualization (Pre-incubation Modification)

ProtocolWorkflow Start Preparation Phase Step1 1. Mix Bacteria (0.1 mL) + Test Compound (0.05 mL) + S9 Mix (0.5 mL) Start->Step1 Step2 2. Pre-incubation (20-30 mins @ 37°C with shaking) Step1->Step2 Critical Step for Nitro-reduction Step3 3. Add Molten Top Agar (2.0 mL + Histidine/Biotin) Step2->Step3 Step4 4. Pour onto Minimal Glucose Plates Step3->Step4 Step5 5. Incubation (48-72 hours @ 37°C) Step4->Step5 End 6. Count Revertant Colonies Step5->End

Figure 2: The Pre-incubation Ames Protocol. Step 2 is critical for 2-Methyl-5-nitroaniline to allow sufficient time for S9 enzymes to reduce the nitro group before the agar hardens.

Step-by-Step Methodology
  • Culture Preparation: Grow S. typhimurium strains in Oxoid Nutrient Broth No. 2 for 10 hours at 37°C. Ensure density reaches

    
     cells/mL.
    
  • Pre-incubation (The "Game Changer"):

    • In sterile glass tubes, add 0.1 mL of fresh bacterial culture.

    • Add 0.05 mL of 2-Methyl-5-nitroaniline solution (dissolved in DMSO).

    • Add 0.5 mL of S9 mix (or phosphate buffer for -S9 controls).

    • Vortex gently and incubate at 37°C for 20 minutes with moderate shaking. Rationale: This liquid interaction allows the S9 enzymes to metabolize the nitro group without diffusion limitations imposed by agar.

  • Plating: Add 2.0 mL of molten top agar (45°C) containing 0.05 mM histidine/biotin traces. Vortex and pour immediately onto minimal glucose agar plates.

  • Scoring: Incubate inverted plates at 37°C for 48 hours. Count revertant colonies manually or using an automated colony counter.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 5-Nitro-o-toluidine for Possible Carcinogenicity (CAS No. 99-55-8).[2][3] Technical Report Series No. 107.[3] [Link]

  • Maron, D. M., & Ames, B. N. (1983).[4] Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

  • Assmann, N., et al. (1997).[5] Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research, 395(2-3), 139-144.[5] [Link]

  • IARC Monographs. (1990).[2][3] 5-Nitro-o-toluidine.[6][7][2][3] Volume 48: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline (Compound Summary). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(azepan-1-yl)-5-methylaniline

Executive Safety Directive Treat this compound as a high-affinity methemoglobinemia inducer. While specific toxicological data for 2-(azepan-1-yl)-5-methylaniline is limited, its structural pharmacophore—an electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat this compound as a high-affinity methemoglobinemia inducer. While specific toxicological data for 2-(azepan-1-yl)-5-methylaniline is limited, its structural pharmacophore—an electron-rich aniline coupled with a lipophilic azepane ring—suggests high dermal bioavailability and potential for rapid systemic toxicity.[1] Do not rely solely on standard "lab safety" protocols; this compound requires an Engineered Containment Strategy .[1]

Primary Hazards:

  • Acute Toxicity (Dermal/Inhalation): Rapid absorption through skin leading to methemoglobinemia (interference with oxygen transport in blood).[1]

  • Sensitization: High potential for allergic dermatitis upon repeated exposure.[1]

  • Stability: Air and light sensitive.[1] Oxidation products (iminoquinones) may be more toxic than the parent compound.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with lipophilic anilines.[1]

Component Specification Scientific Rationale
Hand Protection (Primary) Silver Shield® (EVOH/PE) Laminate Critical: Anilines permeate nitrile rubber rapidly (<15 mins).[1] Laminate offers >4-hour breakthrough time.
Hand Protection (Dexterity) Disposable Nitrile (5 mil minimum) Wear over the laminate glove to protect the inner barrier and provide grip. Change immediately upon splash.[1]
Respiratory P100 + OV (Organic Vapor) Cartridge If handling outside a glovebox/hood (e.g., spill cleanup), protection against both particulates (solid) and amine vapors is required.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate.[1] Aniline absorption through the ocular mucosa is rapid.[1]
Body Tyvek® 400 (or equivalent) Impervious to particulates; disposable to prevent cross-contamination of street clothes.[1]
Operational Workflow: The "Zero-Contact" Protocol
Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the septum/seal under UV light (365 nm).[1] Fluorescent smudges indicate package leakage.[1]

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Segregation: Store away from oxidizers (e.g., peroxides, nitrates) and strong acids .[1][2][3][4] Contact with acids generates heat and forms salts; contact with oxidizers risks fire.[1]

Phase B: Weighing & Transfer (The Critical Step)
  • Engineering Control: Use a Static-Free Powder Hood or a Glovebox .[1]

  • Technique:

    • Place a disposable balance draft shield or "weighing boat" liner inside the hood.[1]

    • Use an antistatic gun on the spatula and receiving flask before transfer.[1] Static discharge can scatter the light powder, creating an invisible toxic aerosol.

    • Solvent Trap: Have a pre-weighed vial of reaction solvent ready.[1] Immediately dissolve the solid after weighing to transition it to a liquid state (easier to contain).[1]

Phase C: Reaction & Sampling
  • Closed Systems: Perform all reactions in septum-capped glassware.[1]

  • Cannula Transfer: Move liquids using positive pressure (inert gas) via cannula or gastight syringe.[1] Never pour.

  • Quenching: Neutralize unreacted amine residues with dilute HCl (forming the water-soluble hydrochloride salt) before cleaning glassware.[1]

Visualization: PPE Decision & Doffing Logic

Improper removal of PPE is the most common source of exposure.[1]

PPE_Logic Start Task Assessment Scale Scale of Operation? Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Preparative) Scale->Large PPE_Small Standard: Nitrile (Double) + Goggles Work in Fume Hood Small->PPE_Small PPE_Large Enhanced: Silver Shield Liner + Nitrile Outer Tyvek Sleeves + Face Shield Large->PPE_Large Doffing Doffing Protocol (Critical) PPE_Small->Doffing PPE_Large->Doffing Step1 1. Wash Outer Gloves (While wearing) Doffing->Step1 Step2 2. Remove Outer Gloves (Peel from wrist) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for stains) Step2->Step3 Step4 4. Remove Inner Gloves (Non-touch technique) Step3->Step4

Figure 1: PPE Selection and Decontamination Logic. Note the "Wash Outer Gloves" step—this neutralizes surface residues before you risk skin contact during removal.

Emergency Response: The "Blue Sign" Protocol

Symptom Watch: If a colleague exhibits cyanosis (blue tint to lips/fingernails), headache, or confusion, suspect Methemoglobinemia immediately.[1]

Scenario Immediate Action Follow-Up
Skin Contact 1. Drench: Immediate safety shower (15 mins).2. Soap: Use lipophilic soap (e.g., dish soap) to remove the oil.3.[1] Do NOT scrub: Scrubbing increases dermal blood flow and absorption.[1]Monitor for delayed cyanosis (up to 4 hours).[1] Seek medical attention.
Inhalation 1. Move to fresh air immediately.2. Administer 100% Oxygen if trained/available.[1][5]Transport to ER. Mention "Aniline Derivative Exposure" to triage.[1]
Spill (>5 mL/g) 1. Evacuate area.2. Don Full PPE (Respirator + Laminate Gloves).3.[1] Cover with Vermiculite or Sand .[1] Do not use paper towels (increases surface area for evaporation).[1]Pack waste in a sealed drum labeled "Toxic Organic Waste."[1]
Disposal & Waste Management

Waste Categorization:

  • Category: Hazardous Organic Amine Waste (Toxic).[1]

  • EPA Code (US): P-Listed or Characteristic Toxic (D003) depending on concentration, but treat as P-Listed for safety.[1]

Disposal Protocol:

  • Acidification: For liquid waste, acidify to pH < 3 using 1M HCl.[1] This converts the volatile free base into the non-volatile ammonium salt.[1]

  • Segregation: Do not mix with chlorinated solvents (risk of reaction) or oxidizing acids (nitric/chromic).[1]

  • Container: High-Density Polyethylene (HDPE) jerrican.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: "TOXIC: 2-(azepan-1-yl)-5-methylaniline.[1] Skin Hazard.[1][3][4][6][7][8][9] Carcinogen Suspect."

References
  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. United States Department of Labor.[1] Retrieved October 26, 2025, from [Link][1]

  • PubChem. Compound Summary: N-Methylaniline (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Aniline and its derivatives.[1] Retrieved October 26, 2025, from [Link][1]

Sources

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